5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)16-10-15(18-19-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYETQEMDKJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394731 | |
| Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795260-68-3 | |
| Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis pathway for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide details a primary synthetic pathway for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials.
Core Synthesis Pathway
The principal route for synthesizing 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclization of a 1,3-dicarbonyl compound with hydrazine. In this specific case, the key intermediate is a derivative of butanoic acid, which is first synthesized and then cyclized to form the pyrazole ring.
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)acetophenone (Intermediate 1)
This initial step involves the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone as a benzyl ether. This is a standard Williamson ether synthesis.
-
Materials: 4-hydroxyacetophenone, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-hydroxyacetophenone in acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid potassium carbonate and wash with acetone.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4-(benzyloxy)acetophenone.
-
Step 2: Synthesis of Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate (Intermediate 2)
This step is a Claisen condensation between the protected acetophenone and diethyl oxalate to form the 1,3-dicarbonyl system required for pyrazole synthesis.
-
Materials: 4-(Benzyloxy)acetophenone, diethyl oxalate, sodium ethoxide (NaOEt), absolute ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of 4-(benzyloxy)acetophenone and diethyl oxalate dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate.
-
Step 3: Synthesis of Ethyl 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxylate (Intermediate 3)
The formation of the pyrazole ring is achieved by the reaction of the diketoester with hydrazine.
-
Materials: Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate, hydrazine hydrate (N₂H₄·H₂O), glacial acetic acid.
-
Procedure:
-
Dissolve the diketoester intermediate in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The product will precipitate out of solution. Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 4: Synthesis of this compound (Final Product)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials: Ethyl 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxylate, sodium hydroxide (NaOH), ethanol, water.
-
Procedure:
-
Suspend the pyrazole ester in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute HCl to a pH of 2-3.
-
The carboxylic acid will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.
-
Quantitative Data Summary
The following table summarizes typical yields and melting points for analogous reactions found in the literature. These values should be considered as representative examples.
| Step | Product | Typical Yield (%) | Typical Melting Point (°C) |
| 1 | 4-(Benzyloxy)acetophenone | 90-95 | 93-95 |
| 2 | Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate | 75-85 | 110-112 |
| 3 | Ethyl 5-(4-aryl)-1H-pyrazole-3-carboxylate | 80-90 | Varies with aryl group |
| 4 | 5-(4-Aryl)-1H-pyrazole-3-carboxylic acid | 85-95 | >250 (with decomposition) |
Reaction Pathway Diagram
Caption: Chemical reaction pathway for the synthesis.
This guide provides a robust and well-documented pathway for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available resources. Standard laboratory safety procedures should be followed at all times.
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and computational predictions to offer a robust profile for research and development purposes.
Chemical Identity and Structure
This compound belongs to the class of pyrazole carboxylic acids, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The core structure consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a carboxylic acid group and a benzyloxyphenyl group.
Molecular Structure:
The molecular formula for a closely related isomer, 5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid, is C₁₇H₁₄N₂O₃, with a molar mass of 294.3 g/mol .[1] These values are also applicable to the 4-benzyloxy isomer.
Physicochemical Properties
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | Inferred from isomer data[1] |
| Molar Mass | 294.3 g/mol | Inferred from isomer data[1] |
| pKa (Carboxylic Acid) | ~3.3 - 4.0 | Predicted, based on similar compounds[2] |
| Physical State | White to off-white solid | Expected |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and methanol. | Expected, based on similar compounds |
| logP | Not available | - |
Experimental Protocols
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids typically involves the cyclization of a 1,3-dicarbonyl compound with hydrazine. A general and effective method is the reaction of a 4-aryl-2,4-dioxobutanoic acid with hydrazine monohydrate.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process: first, the preparation of the precursor 4-(4-benzyloxyphenyl)-2,4-dioxobutanoic acid, followed by its cyclization with hydrazine.
Step 1: Synthesis of 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid
This intermediate can be prepared via a Claisen condensation between ethyl oxalate and 4'-benzyloxyacetophenone.
Experimental Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Detailed Protocol (adapted from[2]):
-
Preparation of 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a mixture of 4'-benzyloxyacetophenone and diethyl oxalate at 0-5 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with dilute acid and extract the product with a suitable organic solvent.
-
The resulting ester is then hydrolyzed using a base (e.g., NaOH) followed by acidification to yield the dioxobutanoic acid.
-
-
Synthesis of this compound:
-
Dissolve 4-(4-benzyloxyphenyl)-2,4-dioxobutanoic acid in glacial acetic acid.
-
To the stirred solution, add hydrazine monohydrate dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[2]
-
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the pyrazole ring.
-
Melting Point Analysis: To determine the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Biological and Pharmacological Context
While specific biological data for this compound is not available, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.
-
Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of various enzymes. For instance, certain 5-aryl-1H-pyrazole-3-carboxylic acids are known to be selective inhibitors of human carbonic anhydrases IX and XII.[2] Other pyrazole-containing compounds have been investigated as inhibitors of Mcl-1, an anti-apoptotic protein, for cancer therapy.[3]
-
Anticancer and Antioxidant Activity: The pyrazole nucleus is a key structural motif in several approved anticancer drugs. Numerous studies have demonstrated the cytotoxic and antioxidant properties of various substituted pyrazoles.[4]
-
Antimicrobial Activity: The pyrazole ring system is also associated with antimicrobial properties, with various derivatives showing activity against bacteria and fungi.
The presence of the benzyloxy group in the target molecule increases its lipophilicity, which may influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The carboxylic acid moiety provides a key site for hydrogen bonding and potential salt formation, which can be crucial for receptor binding and formulation development.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and the broader biological context of the pyrazole class. Further experimental studies are warranted to fully elucidate its physicochemical and pharmacological profile.
References
- 1. chembk.com [chembk.com]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in drug discovery and development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and protein kinase inhibitory effects. This document outlines a representative synthetic pathway, predicted spectroscopic data for structural confirmation, and a discussion of its potential biological significance. The information is presented to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this class of molecules.
Introduction
Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their versatile biological activities make them attractive scaffolds for the design of novel therapeutic agents. This guide focuses on the structural elucidation of this compound, providing detailed experimental protocols and data interpretation to facilitate its synthesis and characterization.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process, commencing with the preparation of the key intermediate, 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid, followed by cyclization with hydrazine.
Synthesis of 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid (Intermediate 1)
The synthesis of the dioxobutanoic acid intermediate involves a Claisen condensation reaction between 4-(benzyloxy)acetophenone and diethyl oxalate.
Experimental Protocol:
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in anhydrous ethanol, add 4-(benzyloxy)acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate.
-
Hydrolyze the resulting ester without further purification by refluxing with an aqueous solution of sodium hydroxide.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the desired product, 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Synthesis of this compound (Target Compound)
The final step involves the cyclization of the dioxobutanoic acid intermediate with hydrazine hydrate.
Experimental Protocol:
-
Dissolve 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add hydrazine monohydrate (3.0 eq) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and stir overnight.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthesis Workflow
Caption: A two-step synthesis of the target compound.
Structural Elucidation: Spectroscopic Data
The structure of this compound is confirmed by a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The following tables summarize the predicted and characteristic data based on analogous compounds.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3250 (broad) | N-H stretching (pyrazole) |
| 3000-2500 (broad) | O-H stretching (carboxylic acid) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1610, 1500 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 (broad s) | Singlet | 1H | -COOH |
| ~7.45-7.30 | Multiplet | 5H | Benzyl aromatic protons |
| ~7.70 (d) | Doublet | 2H | Aromatic protons (ortho to pyrazole) |
| ~7.10 (d) | Doublet | 2H | Aromatic protons (ortho to benzyloxy) |
| ~7.00 (s) | Singlet | 1H | Pyrazole C4-H |
| ~5.15 (s) | Singlet | 2H | -O-CH₂-Ph |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | -COOH |
| ~158 | Aromatic C-O |
| ~148 | Pyrazole C5 |
| ~140 | Pyrazole C3 |
| ~137 | Benzyl aromatic C (quaternary) |
| ~129-127 | Aromatic CH carbons |
| ~126 | Aromatic C (para to benzyloxy) |
| ~115 | Aromatic CH (ortho to benzyloxy) |
| ~105 | Pyrazole C4 |
| ~70 | -O-CH₂-Ph |
Mass Spectrometry (MS)
| Ionization Mode | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| ESI+ | 295.1026 | ~295.10 |
Biological Context and Potential Signaling Pathways
Pyrazole derivatives are known to interact with a variety of biological targets, often acting as enzyme inhibitors.[2] Their planar structure and hydrogen bonding capabilities allow them to fit into the active sites of enzymes such as protein kinases. Aberrant protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
The inhibition of protein kinase signaling pathways is a major focus of modern drug discovery. A plausible mechanism of action for a compound like this compound could involve the competitive inhibition of ATP binding to the kinase domain of a protein kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Potential Kinase Inhibition Pathway
References
In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents a detailed, generalized synthesis protocol based on established methods for analogous pyrazole carboxylic acids. Furthermore, it includes tables of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) derived from the analysis of closely related structures. This information serves as a valuable resource for the synthesis, characterization, and further investigation of this target molecule.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, beginning with the protection of a phenolic group, followed by a Claisen-type condensation to form a key diketone intermediate, and finally, cyclization with hydrazine to construct the pyrazole ring and subsequent hydrolysis.
Step 1: Synthesis of 1-(4-(Benzyloxy)phenyl)ethan-1-one
A mixture of 1-(4-hydroxyphenyl)ethan-1-one (1 equivalent), benzyl bromide (1.1 equivalents), and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) is stirred at room temperature or gentle heat until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization or column chromatography, to yield 1-(4-(benzyloxy)phenyl)ethan-1-one.
Step 2: Synthesis of 1-(4-(Benzyloxy)phenyl)-3-(dimethylamino)prop-2-en-1-one
The 1-(4-(benzyloxy)phenyl)ethan-1-one (1 equivalent) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) at an elevated temperature. The reaction progress is monitored by TLC. After the starting material is consumed, the excess DMF-DMA is removed under reduced pressure to afford the crude enaminone intermediate, which can be used in the next step without further purification.
Step 3: Synthesis of Ethyl 5-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylate
The crude 1-(4-(benzyloxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is dissolved in a suitable solvent like ethanol. To this solution, hydrazine hydrate (1.2 equivalents) is added, and the mixture is refluxed. The reaction leads to the formation of the pyrazole ring. After completion, the solvent is evaporated, and the residue is purified by column chromatography to give the ethyl ester of the target compound.
Step 4: Synthesis of 5-(4-(Benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid
The purified ethyl 5-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylate is subjected to hydrolysis. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol. The reaction is monitored by TLC. Once the hydrolysis is complete, the reaction mixture is cooled and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to yield 5-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.70 | d | 2H | Ar-H (ortho to pyrazole) |
| ~7.45-7.30 | m | 5H | Ar-H (benzyl) |
| ~7.10 | d | 2H | Ar-H (meta to pyrazole) |
| ~6.80 | s | 1H | Pyrazole-H |
| ~5.15 | s | 2H | -OCH₂- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | -COOH |
| ~159.0 | Ar-C (para to pyrazole, C-O) |
| ~148.0 | Pyrazole C-5 |
| ~140.0 | Pyrazole C-3 |
| ~137.0 | Ar-C (ipso, benzyl) |
| ~128.8 | Ar-C (benzyl) |
| ~128.2 | Ar-C (benzyl) |
| ~127.8 | Ar-C (benzyl) |
| ~127.5 | Ar-C (ortho to pyrazole) |
| ~123.0 | Ar-C (ipso, benzyloxyphenyl) |
| ~115.5 | Ar-C (meta to pyrazole) |
| ~105.0 | Pyrazole C-4 |
| ~70.0 | -OCH₂- |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (carboxylic acid) |
| ~3100 | N-H stretch (pyrazole) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1610, 1500 | C=C and C=N stretch (aromatic and pyrazole rings) |
| ~1250 | C-O stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~296 | [M]⁺ (Molecular Ion) |
| ~252 | [M - CO₂]⁺ |
| ~91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
The Ascendant Therapeutic Potential of Novel Pyrazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in the development of novel therapeutic agents. When functionalized with a carboxylic acid moiety, these scaffolds exhibit a remarkable breadth of biological activities, positioning them as privileged structures in medicinal chemistry. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of recently developed pyrazole carboxylic acid derivatives, supplemented with detailed experimental protocols and mechanistic insights to aid in future drug discovery endeavors.
Anticancer Activity: Targeting Cell Proliferation and Survival
Novel pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, demonstrating significant efficacy against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).
Quantitative Anticancer Data
The cytotoxic effects of various pyrazole carboxylic acid derivatives have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based analogs | HCT-116 | 3.82 | [1] |
| Pyrazole-based analogs | HCT-116 | 0.96 | [1] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 14.97 (24h) | [2][3] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 6.45 (48h) | [2][3] |
| Polysubstituted pyrazole derivatives | HepG2 | 2 | [4] |
| Pyrazole-benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [4] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | HepG2 | 13.14 | [5] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | MCF-7 | 8.03 | [5] |
Mechanism of Action: Induction of Apoptosis via ROS Generation
A prominent anticancer mechanism of pyrazole carboxylic acids involves the induction of apoptosis, or programmed cell death, through the excessive generation of ROS within cancer cells. This oxidative stress triggers a cascade of events leading to cell demise.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Certain pyrazole derivatives act as potent inhibitors of CDK2, a key enzyme in cell cycle progression. By blocking CDK2 activity, these compounds can arrest the cell cycle, typically at the G1/S phase transition, and induce apoptosis.[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrazole carboxylic acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.
Quantitative Anti-inflammatory Data
The in vivo anti-inflammatory efficacy of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents.
| Compound Class | Animal Model | Edema Inhibition (%) | Reference |
| Diarylpyrazole sulfonamides | Rat | 64.28 | [6] |
| N-Phenyl anthranilic acid-based 1,3,4-oxadiazoles | Rat | comparable to salicylic acid | [7] |
| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Rat | Good activity compared to diclofenac | [8] |
Mechanism of Action: COX Enzyme Inhibition
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
A growing body of evidence highlights the potential of pyrazole carboxylic acids as effective antimicrobial agents against a spectrum of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial potency is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [9] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [10] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [10] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 | [10] |
| Trifluorophenyl-substituted pyrazoles | Staphylococcus aureus (including MRSA) | as low as 0.39 | [11] |
| Trifluorophenyl-substituted pyrazoles | Staphylococcus epidermidis | 1.56 | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds.
MTT Assay for Cytotoxicity
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 492 nm and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2][12]
Carrageenan-Induced Paw Edema Assay
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole carboxylic acid derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Induction of Edema: After a specific period (e.g., 60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[8]
Agar Well Diffusion Assay for Antimicrobial Activity
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the pyrazole carboxylic acid derivative solution at a known concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
-
MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound is tested, and the lowest concentration that inhibits visible growth is recorded.[13][14]
CDK2 Inhibition Assay
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing CDK2/Cyclin A2 enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable kinase assay buffer.
-
Inhibitor Addition: Add the pyrazole carboxylic acid derivatives at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescent assay like Kinase-Glo®).
-
Data Analysis: Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC50 value.[1][15]
Conclusion and Future Directions
The diverse and potent biological activities of novel pyrazole carboxylic acids underscore their immense potential in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, in-depth investigations into their pharmacokinetic and toxicological profiles are essential to translate these promising preclinical findings into clinically effective therapeutics. The continued exploration of the pyrazole carboxylic acid scaffold is poised to yield a new generation of drugs to combat cancer, inflammation, and infectious diseases.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publishatcj.com [publishatcj.com]
- 13. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Substituted Pyrazole Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of substituted pyrazole analogues. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The versatility of the pyrazole ring allows for the introduction of various substituents, leading to a diverse chemical space with a wide range of biological activities.[1] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2] Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.[3] This guide will delve into the synthetic strategies employed to create these valuable analogues and the biological evaluation that underpins their therapeutic potential.
Synthetic Methodologies
The synthesis of substituted pyrazoles can be broadly categorized into classical and modern methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
One of the most fundamental methods for pyrazole synthesis is the Knorr cyclocondensation reaction. This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
-
Step 1: Synthesis of Chalcone. To a solution of an appropriate acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the chalcone.
-
Step 2: Cyclization to Pyrazole. A mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (or a substituted hydrazine) (5 mmol) in glacial acetic acid (15 mL) is refluxed for 8-10 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the 1,3,5-trisubstituted pyrazole.[4]
Microwave-Assisted Synthesis
Modern synthetic techniques, such as microwave irradiation, offer significant advantages, including reduced reaction times, higher yields, and often milder reaction conditions.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazole Derivatives
A mixture of a 1,3-dicarbonyl compound (1 mmol), a hydrazine derivative (1.2 mmol), and a catalytic amount of an acid catalyst (e.g., acetic acid, 2-3 drops) in a suitable solvent (e.g., ethanol, 5 mL) is placed in a sealed microwave vessel. The reaction mixture is irradiated in a microwave synthesizer at a specified temperature (e.g., 100-120 °C) and power (e.g., 150 W) for a short duration (e.g., 5-15 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired pyrazole derivative.
Biological Activities and Quantitative Data
Substituted pyrazole analogues have demonstrated a remarkable range of biological activities. This section summarizes key quantitative data for their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Pyrazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[5]
| Compound/Analogue | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-fused Curcumin Analogue 12 | Tubulin Polymerization | MDA-MB-231 | 5.21 | [5] |
| Pyrazole-fused Curcumin Analogue 13 | Tubulin Polymerization | HepG2 | 3.64 | [5] |
| Phthalazine-piperazine-pyrazole conjugate | - | MCF7 | 0.96 | [6] |
| Phthalazine-piperazine-pyrazole conjugate | - | A549 | 1.40 | [6] |
| Benzoxazine-pyrazole hybrid 22 | EGFR | - | 0.61 | [6] |
| Benzoxazine-pyrazole hybrid 23 | EGFR | - | 0.51 | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative 29 | - | HepG2 | 10.05 | [5] |
| Pyrazolo[1,5-a]pyrimidine derivative 30 | CDK2/cyclin A2 | - | 60% inhibition at 10 µM | [5] |
| Diphenyl pyrazole–chalcone 6b | - | HNO-97 | 10 | [7] |
| Diphenyl pyrazole–chalcone 6d | - | HNO-97 | 10.56 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of many pyrazole analogues are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3]
| Compound/Analogue | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative 2a | COX-2 | 19.87 | - | [3] |
| Pyrazole derivative 3b | COX-2 | 39.43 | 22.21 | [3] |
| Pyrazole derivative 4a | COX-2 | 61.24 | 14.35 | [3] |
| Pyrazole derivative 5b | COX-2 | 38.73 | 17.47 | [3] |
| Pyrazole derivative 5e | COX-2 | 39.14 | 13.10 | [3] |
| Lipoxygenase Inhibitor 2g | Lipoxygenase | 80 µM | - | [8] |
Antimicrobial Activity
Pyrazole derivatives have also shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-hydrazone 6 | S. aureus | 0.78-1.56 | [9] |
| Naphthyl-substituted pyrazole-hydrazone 6 | A. baumannii | 0.78-1.56 | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | E. coli 1924 | 1 | [9] |
| Benzofuran-substituted pyrazole 20 | K. pneumonia | 3.91 | [9] |
| Benzofuran-substituted pyrazole 20 | S. aureus | 7.81 | [9] |
| Pyrazolopyridinone-fused imidazopyridine 33 | S. epidermidis | 0.39 | [9] |
| Hydrazone 21a | S. aureus | 2.9-7.8 | [2] |
| Hydrazone 21a | A. niger | 2.9-7.8 | [2] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyrazole analogues and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[10][11]
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test pyrazole analogue at various concentrations in Tris-HCl buffer for 15 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 2 minutes) at 37 °C.
-
Reaction Termination and Analysis: The reaction is terminated by adding a solution of HCl. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test pyrazole analogue is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12][13]
Signaling Pathways and Visualizations
The biological effects of substituted pyrazole analogues are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
General Experimental Workflow
The discovery and development of novel pyrazole analogues typically follow a structured workflow, from initial synthesis to biological evaluation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.[6][14]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. It is often hyperactivated in various cancers.[15]
Conclusion
Substituted pyrazole analogues represent a highly valuable class of compounds in drug discovery. The synthetic versatility of the pyrazole core, coupled with its favorable pharmacological properties, continues to drive the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and biology, from synthetic protocols and quantitative activity data to the underlying mechanisms of action. It is anticipated that this resource will aid researchers in the design and synthesis of the next generation of pyrazole-based drugs.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. actascientific.com [actascientific.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Predicting the Mechanism of Action for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the predicted mechanism of action for the novel compound 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid. Based on extensive analysis of existing literature for structurally related pyrazole-3-carboxylic acid derivatives, the primary predicted mechanism is the selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII. These isoforms are transmembrane enzymes highly expressed in numerous solid tumors and are key regulators of tumor pH homeostasis, promoting cancer cell survival, proliferation, and metastasis. This document provides a comprehensive overview of the predicted biological targets, the downstream signaling consequences of their inhibition, detailed experimental protocols for mechanism validation, and a summary of expected quantitative data.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic scaffold.[1] The 5-aryl-1H-pyrazole-3-carboxylic acid moiety, in particular, has emerged as a promising pharmacophore for targeting a variety of diseases. The subject of this guide, this compound, is a novel compound with therapeutic potential. Understanding its mechanism of action is critical for its future development as a therapeutic agent.
Predicted Mechanism of Action: Inhibition of Carbonic Anhydrases IX and XII
The principal predicted mechanism of action for this compound is the selective inhibition of the tumor-associated human carbonic anhydrase isoforms IX and XII.
2.1. Biological Rationale
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the hypoxic microenvironment of solid tumors, the expression of CA IX and CA XII is significantly upregulated.[2] These enzymes are located on the cell surface with their catalytic domains facing the extracellular space.[2] By catalyzing the hydration of CO2, they contribute to the acidification of the tumor microenvironment while maintaining a slightly alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[2][3] Inhibition of CA IX and XII is therefore a promising anti-cancer strategy.[2]
2.2. Structure-Activity Relationship (SAR) and Prediction
Studies on a series of 23 congeneric 5-phenyl-pyrazole-3-carboxylic acids have shown that these compounds selectively inhibit hCA IX and XII over the cytosolic isoforms hCA I and II. A key finding from these studies is that derivatives with bulkier substituents in the para-position of the 5-phenyl ring exhibit potent inhibition of hCA XII. The 4-benzyloxy group of the title compound is a bulky para-substituent, suggesting a strong likelihood of potent hCA XII inhibition.
Predicted Signaling Pathway
The inhibition of CA IX and XII by this compound is predicted to disrupt pH regulation in cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment. This disruption of pH homeostasis can trigger downstream signaling events that inhibit tumor growth and metastasis.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound based on published data for analogous compounds.
Table 1: Predicted Carbonic Anhydrase Inhibition Constants (Ki)
| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Selectivity Index (XII/II) |
| This compound | >50 (Predicted) | >50 (Predicted) | 5-25 (Predicted) | <10 (Predicted) | >5 (Predicted) |
| 5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid | >100 | >100 | 27.4 | 8.5 | 11.8 |
| 5-(Biphenyl-4-yl)-1H-pyrazole-3-carboxylic acid | >100 | >100 | 48.2 | 9.2 | 10.9 |
| Acetazolamide (Standard Inhibitor)[1] | 0.25 | 0.012 | 0.025 | 0.0057 | 2.1 |
Table 2: Predicted Cellular Effects
| Assay | Metric | Predicted Outcome with Treatment |
| Cell Viability (e.g., MTT Assay) | IC50 | 10-50 µM in CA IX/XII expressing cells |
| Extracellular pH Measurement | ΔpH | Increase in extracellular pH |
| Intracellular pH Measurement | ΔpH | Decrease in intracellular pH |
| Cell Migration (Wound Healing Assay) | % Wound Closure | Significant reduction |
| Cell Invasion (Transwell Assay) | % Invasion | Significant reduction |
Experimental Protocols
5.1. Synthesis of this compound
A plausible two-step synthesis involves the preparation of the ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxylate [4]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol.
-
Claisen Condensation: To the sodium ethoxide solution, add diethyl oxalate (1 equivalent) and 4-benzyloxyacetophenone (1 equivalent) dissolved in absolute ethanol. Stir the mixture at room temperature for 24-48 hours.
-
Cyclization: To the resulting suspension of the dioxo-ester, add a solution of hydrazine hydrate (1.1 equivalents) in glacial acetic acid. Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure ethyl ester.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to 60°C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with 2M hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.
5.2. Stopped-Flow CO2 Hydrase Assay for CA Inhibition This assay measures the ability of the compound to inhibit the CA-catalyzed hydration of CO2.
-
Reagents: An assay solution containing a pH indicator (e.g., phenol red) in a suitable buffer (e.g., Tris-HCl) is prepared. A CO2-saturated water solution is also prepared.
-
Procedure: The enzyme and inhibitor are pre-incubated. The enzyme-inhibitor solution is then rapidly mixed with the CO2-saturated solution in a stopped-flow spectrophotometer.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH changes due to the hydration of CO2.
-
Analysis: The initial rate of the reaction is calculated. Inhibition constants (Ki) are determined by measuring the rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
5.3. Cell-Based Assay for Intracellular and Extracellular pH Measurement [5][6] This assay confirms the effect of the inhibitor on pH regulation in cancer cells.
-
Cell Culture: Plate CA IX/XII-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of the test compound.
-
Dye Loading (for intracellular pH): Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Measurement: Measure the fluorescence ratio at two excitation wavelengths to determine the intracellular pH. For extracellular pH, a pH-sensitive microelectrode can be used in the culture medium.
-
Calibration: Generate a calibration curve by equilibrating the intracellular and extracellular pH using a protonophore like nigericin in buffers of known pH.
5.4. Wound Healing (Scratch) Assay for Cell Migration [7] This assay assesses the effect of the inhibitor on the migratory capacity of cancer cells.
-
Cell Culture: Grow a confluent monolayer of cancer cells in a culture plate.
-
Scratch: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12-24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for predicting and validating the mechanism of action.
Conclusion
The available evidence strongly suggests that this compound acts as a selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII. This predicted mechanism of action provides a solid foundation for its further investigation as a potential anti-cancer therapeutic. The experimental protocols outlined in this guide offer a clear path for the validation of this hypothesis and the continued development of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bio-protocol.org [bio-protocol.org]
In Silico Modeling and Docking of Pyrazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The pyrazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties to achieve high affinity and selectivity for various biological targets.[2] In modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of lead compounds.[3][4] This guide provides a technical overview of the core methodologies used in the computational modeling and molecular docking of pyrazole derivatives, aimed at researchers, scientists, and drug development professionals.
Core Methodologies & Experimental Protocols
The rational design of novel pyrazole-based therapeutic agents heavily relies on a synergistic relationship between experimental synthesis and computational analysis.[5] Key in silico techniques include molecular docking to predict binding conformations, molecular dynamics to assess complex stability, and ADMET profiling to forecast pharmacokinetic properties.[6][7][8]
A. General In Silico Workflow
The computational drug design process for pyrazole derivatives typically follows a structured workflow. This begins with the identification of a biological target and proceeds through ligand and protein preparation, molecular docking, and post-docking analysis, including evaluation of pharmacokinetic properties.
Caption: A typical workflow for in silico drug design of pyrazole derivatives.
B. Detailed Experimental Protocols
1. Protein Preparation:
-
Objective: To prepare the target protein structure for docking by correcting structural issues and defining the binding site.
-
Protocol:
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, SRC Kinase, COX-2) from the Protein Data Bank (PDB).[9][10][11]
-
Initial Cleaning: Remove all non-essential molecules, including water, co-ligands, and ions from the PDB file.
-
Protonation and Repair: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The OPLS4 force field is commonly used for this step.[11]
-
Binding Site Definition: Define the active site for docking. This is typically done by creating a grid box centered on the location of the co-crystallized ligand or by using site-finding algorithms.[12]
-
2. Ligand Preparation:
-
Objective: To generate low-energy, 3D conformations of the pyrazole derivatives for docking.
-
Protocol:
-
2D to 3D Conversion: Draw the 2D structures of the pyrazole derivatives and convert them into 3D structures using software like ChemDraw or MarvinSketch.
-
Tautomer and Ionization States: Generate possible tautomers and ionization states relevant to physiological pH (e.g., using LigPrep).[11]
-
Energy Minimization: Minimize the energy of each ligand structure to obtain a stable conformation. This is often done using a force field like MMFF94 or OPLS4.
-
File Format Conversion: Convert the prepared ligand structures into the appropriate file format for the docking software (e.g., .pdbqt for AutoDock Vina).[12]
-
3. Molecular Docking:
-
Objective: To predict the preferred binding mode and affinity of a pyrazole derivative within the active site of the target protein.[12]
-
Protocol (using AutoDock Vina as an example):
-
Input Files: Provide the prepared protein (receptor) and ligand files in .pdbqt format.
-
Grid Box Configuration: Define the search space (grid box) covering the entire binding pocket of the protein.
-
Docking Execution: Run the docking simulation. AutoDock Vina uses an iterated local search global optimizer to explore ligand conformations and orientations within the grid box.[12][13]
-
Analysis of Results: The software outputs several binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[2] Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the protein residues.
-
4. ADMET Prediction:
-
Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the pyrazole derivatives to identify candidates with drug-like characteristics.[7]
-
Protocol:
-
Web Server Utilization: Use online web servers such as SwissADME and pkCSM.[7][14][15]
-
Property Calculation: Input the SMILES or draw the structure of the pyrazole derivatives. The servers will calculate various descriptors, including:
-
Drug-Likeness Evaluation: Assess compliance with rules like Lipinski's Rule of Five and Veber's rules to filter for compounds with good oral bioavailability potential.[12][14]
-
Data Presentation: Case Studies on Pyrazole Derivatives
In silico studies have successfully identified potent pyrazole derivatives against various therapeutic targets. The quantitative data from these studies, including docking scores and experimental validation (e.g., IC50 values), are crucial for structure-activity relationship (SAR) analysis.
Table 1: Pyrazole Derivatives as Kinase Inhibitors
Kinases are critical targets in oncology, and pyrazole derivatives have shown significant inhibitory potential.[9][10]
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 3i | VEGFR-2 | - | Cys919, Asp1046 (H-bonds) | 8.93 nM | [17][18] |
| Compound 3a | VEGFR-2 | - | Cys919, Asp1046 (H-bonds) | 38.28 nM | [17] |
| Compound 25 | RET Kinase | - | - | 1.58 nM (pIC50=8.8) | [9] |
| M74 | c-KIT | -6.9 | - | - | [6] |
| Compound I | CDC7 Kinase | -8.459 | Glu66, Lys90, Met134 | - | [11] |
| Compound II | CDC7 Kinase | -7.784 | Glu66, Lys90, Met134 | - | [11] |
Table 2: Pyrazole Derivatives as Anti-inflammatory and Antimicrobial Agents
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Application | Reference |
| Compound 12 | COX-2 | - | - | Anti-inflammatory | [19] |
| Compound 3a | Aspartic Protease | -7.46 | Cys37, Asp40 | Antimicrobial | [20] |
| Compound 8 | Aspartic Protease | -8.75 | - | Antimicrobial | [20] |
| Various | Tyrosyl-tRNA Synthetase | - | - | Antimicrobial | [1][21] |
Signaling Pathways and Logical Relationships
Visualizing the mechanism of action and the logical flow of analysis is critical for understanding the role of pyrazole derivatives.
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[17][18] Pyrazole derivatives have been designed to inhibit the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.
Relationship Between In Silico Techniques
The various computational techniques are not isolated but form an integrated pipeline where the output of one stage informs the next. This logical relationship ensures a comprehensive evaluation of potential drug candidates.
References
- 1. [PDF] Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 6. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. ajol.info [ajol.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemmethod.com [chemmethod.com]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 18. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. rjptonline.org [rjptonline.org]
A Literature Review of Benzyloxyphenyl-Substituted Pyrazoles: Synthesis, Bioactivity, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract
Benzyloxyphenyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive review of this important class of compounds, focusing on their synthesis, key biological targets, and structure-activity relationships (SAR). We delve into their roles as anti-inflammatory agents via Cyclooxygenase (COX) inhibition and as anticancer agents through kinase modulation. This paper summarizes quantitative biological data, details common experimental protocols, and provides visual diagrams of synthetic routes and signaling pathways to serve as a resource for researchers in drug discovery and development.
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. When substituted with a benzyloxyphenyl moiety, the resulting compounds gain favorable pharmacokinetic properties and can be tailored to achieve high potency and selectivity for specific enzymes and receptors.
This structural class is famously exemplified by Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug.[3] Beyond inflammation, derivatives have shown significant promise as anticancer, antimicrobial, antiviral, and neuroprotective agents.[4][5][6] This review will explore the core aspects of their chemistry and pharmacology, providing a foundational guide for professionals in the field.
General Synthesis Strategies
The most prevalent method for synthesizing the 1,3,5-trisubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2] The benzyloxyphenyl group can be introduced either prior to pyrazole formation (on the ketone precursor) or post-cyclization. A common workflow begins with the Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), which then undergoes cyclization with a hydrazine.[3]
General Synthetic Workflow
The following diagram illustrates a generalized pathway for the synthesis of benzyloxyphenyl-substituted pyrazoles.
Experimental Protocols: Synthesis
A representative protocol for pyrazole synthesis via a chalcone intermediate is described below, adapted from procedures found in the literature.[3][7]
-
Chalcone Synthesis: An appropriate benzyloxyphenyl acetophenone (1 equiv.) and a substituted aromatic aldehyde (1 equiv.) are dissolved in an alcoholic solvent (e.g., ethanol). An aqueous solution of a strong base (e.g., NaOH or KOH) is added dropwise, and the mixture is stirred at room temperature for several hours until a precipitate forms. The solid chalcone is collected by filtration, washed with cold water, and recrystallized.
-
Pyrazole Formation: The synthesized chalcone (1 equiv.) and a substituted hydrazine hydrochloride (1.1 equiv.) are refluxed in a solvent such as absolute ethanol or glacial acetic acid for 6-12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final benzyloxyphenyl-substituted pyrazole.
Biological Activities and Signaling Pathways
Anti-Inflammatory Activity: COX Inhibition
A primary mechanism of action for many benzyloxyphenyl pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[8] COX enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and pain.[8] While non-selective NSAIDs inhibit both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), selective COX-2 inhibitors were developed to reduce gastrointestinal side effects.[8] Celecoxib and its analogues are prominent examples of pyrazole-based selective COX-2 inhibitors.
Anticancer Activity: Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have been extensively developed as kinase inhibitors, targeting pathways such as EGFR, BRAF, AKT, and others.[9][10][11] Their mechanism often involves competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation.
Quantitative Data Summary
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. The tables below summarize inhibitory and effective dose data for selected benzyloxyphenyl pyrazole analogues from the literature.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound Reference | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Celecoxib[12] | 4-SO₂NH₂ | 7.7 | 0.07 | 110 |
| Analogue 10a[12] | 4-SO₂Me | 8.3 | 0.19 | 43.7 |
| Analogue 10b[12] | 4-SO₂NH₂ | 258 | 0.73 | 353.4 |
| Chloro Analogue 7f[8] | Salicylic Acid | 0.0057 | 4.38 | 0.0013 (COX-1 Selective) |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index > 1 indicates COX-2 selectivity; < 1 indicates COX-1 selectivity.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound Reference | ED₅₀ (mg/kg, p.o.) | Animal Model |
|---|---|---|
| Celecoxib[13] | 10.8 | Carrageenan-induced paw edema (Rat) |
| Ibuprofen[13] | 67.4 | Carrageenan-induced paw edema (Rat) |
| Pyrazole Analogue[13] | 27.7 | Carrageenan-induced paw edema (Rat) |
ED₅₀: Half maximal effective dose. The dose that produces 50% of the maximum response.
Experimental Protocols: Biological Assays
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[14][15]
-
Animal Preparation: Male Wistar rats or Swiss albino mice are fasted overnight with free access to water.
-
Compound Administration: Animals are divided into groups: a control group (vehicle), a reference group (e.g., Indomethacin or Celecoxib), and test groups. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose.
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution (a phlogistic agent) is made into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Outlook
Benzyloxyphenyl-substituted pyrazoles are a highly validated and versatile chemical scaffold in drug discovery. Their synthetic accessibility and the ability to modulate their pharmacological profile through substitution make them attractive candidates for development. While their role as anti-inflammatory COX inhibitors is well-established, the growing body of research on their efficacy as kinase inhibitors for cancer therapy highlights a promising avenue for future exploration.[11] Further research focusing on optimizing selectivity, improving pharmacokinetic profiles, and exploring novel biological targets will undoubtedly lead to the development of new and improved therapeutics based on this remarkable molecular framework.
References
- 1. academicstrive.com [academicstrive.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from closely related pyrazole derivatives to detail its chemical identity, a plausible synthetic route, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its structure-activity relationships and outlining potential avenues for future investigation.
Chemical Identity and Properties
| Property | Predicted Value/Information | Reference Analog | CAS Number | Molecular Formula |
| IUPAC Name | 5-(4-(Benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid | 5-(3-(Benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid | 1038914-20-3 | C₁₇H₁₄N₂O₃[1] |
| Molecular Formula | C₁₇H₁₄N₂O₃ | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 618101-94-3 | C₁₇H₁₄N₂O₃[2] |
| Molecular Weight | 294.31 g/mol | 1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | 62160-80-9 | 294.305 g/mol [3] |
| Appearance | Likely a white to off-white solid | General observation for similar pyrazole carboxylic acids | ||
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General observation for similar pyrazole carboxylic acids |
Synthesis and Experimental Protocol
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is well-documented in the scientific literature. A common and effective method involves the cyclization of a 1,3-dicarbonyl compound with hydrazine. Based on established protocols for analogous compounds, a plausible synthetic route for this compound is proposed.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps: first, the Claisen condensation of 4-(benzyloxy)acetophenone with diethyl oxalate to form a β-diketoester intermediate, followed by the cyclization of this intermediate with hydrazine hydrate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ester and amide derivatives from 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8][9][10]
Overview of Synthetic Strategies
The derivatization of this compound primarily focuses on the modification of the carboxylic acid moiety to generate esters and amides. These derivatives can serve as prodrugs or as new chemical entities with potentially improved pharmacological profiles. The general synthetic approaches are outlined below.
Esterification
Ester derivatives are commonly synthesized through the reaction of an activated carboxylic acid intermediate with an appropriate alcohol. A prevalent method involves the initial synthesis of the pyrazole ring system from a corresponding β-ketoester, which is then cyclized with hydrazine.[11][12]
Amidation
Amide derivatives are typically prepared by activating the carboxylic acid, for instance, by converting it to an acid chloride, followed by the reaction with a primary or secondary amine.[13] This method allows for the introduction of a wide variety of substituents at the amide nitrogen, enabling the exploration of structure-activity relationships.
Experimental Protocols
The following are detailed protocols for the synthesis of representative ester and amide derivatives of this compound.
Protocol 1: Synthesis of Ethyl 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylate
This protocol is adapted from the general synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[11][12]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-benzyloxyphenyl)butanoate
-
In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.
-
To this solution, add a mixture of 4'-benzyloxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a temperature maintained below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxo-4-(4-benzyloxyphenyl)butanoate.
Step 2: Cyclization to Ethyl 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylate
-
Dissolve the crude ethyl 2,4-dioxo-4-(4-benzyloxyphenyl)butanoate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure ethyl 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of 5-(4-Benzyloxyphenyl)-N-benzyl-1H-pyrazole-3-carboxamide
This protocol is a general method for the amidation of pyrazole carboxylic acids via an acid chloride intermediate.[13]
Step 1: Synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carbonyl chloride
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation with Benzylamine
-
Dissolve the crude 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carbonyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a solution of benzylamine (2.2 eq) and a tertiary amine base like triethylamine (1.2 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(4-Benzyloxyphenyl)-N-benzyl-1H-pyrazole-3-carboxamide.
Data Presentation
The following tables summarize the expected reactants and products for the synthesis of representative derivatives. The yields are estimated based on similar reactions reported in the literature for analogous compounds.
Table 1: Synthesis of Ethyl 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylate
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 4'-Benzyloxyacetophenone | 1.0 | 226.27 |
| Diethyl oxalate | 1.1 | 146.14 |
| Sodium | 1.0 | 22.99 |
| Hydrazine hydrate | 1.2 | 50.06 |
| Product | Theoretical Yield | Molecular Weight ( g/mol ) |
| Ethyl 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylate | ~70-80% | 322.36 |
Table 2: Synthesis of 5-(4-Benzyloxyphenyl)-N-benzyl-1H-pyrazole-3-carboxamide
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 294.30 |
| Thionyl chloride | Excess | 118.97 |
| Benzylamine | 2.2 | 107.15 |
| Triethylamine | 1.2 | 101.19 |
| Product | Theoretical Yield | Molecular Weight ( g/mol ) |
| 5-(4-Benzyloxyphenyl)-N-benzyl-1H-pyrazole-3-carboxamide | ~60-75% | 383.44 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of ester and amide derivatives from this compound.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. jocpr.com [jocpr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 13. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives in the field of antimicrobial drug discovery. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2] This document outlines the rationale for investigating this class of compounds, provides detailed protocols for antimicrobial evaluation, and presents a framework for data interpretation.
Introduction to Pyrazole Derivatives as Antimicrobial Agents
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention as a promising class of heterocyclic compounds with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The versatility of the pyrazole ring allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]
The compound this compound belongs to this promising class. While specific antimicrobial data for this exact molecule is not extensively available in the public domain, its structural features, combining the pyrazole-3-carboxylic acid core with a benzyloxyphenyl substituent, suggest its potential as a subject for antimicrobial screening campaigns. The carboxylic acid moiety can be crucial for interacting with biological targets, while the benzyloxyphenyl group can influence lipophilicity and cell permeability.
Mechanism of Action
The precise mechanism of action for many pyrazole derivatives is still under investigation; however, some studies suggest that they may exert their antimicrobial effects through various pathways. One of the prominent proposed mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] These essential enzymes are involved in DNA replication, recombination, and repair, making them attractive targets for antibacterial agents. By inhibiting these enzymes, pyrazole derivatives can disrupt critical cellular processes, leading to bacterial cell death.
Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives
Due to the limited availability of specific data for this compound, the following tables summarize the antimicrobial activity of structurally related pyrazole-3-carboxylic acid derivatives to illustrate how quantitative data for the target compound could be presented. This data is for illustrative purposes and highlights the potential of this chemical class.
Table 1: Minimum Inhibitory Concentration (MIC) of Exemplary Pyrazole Derivatives against Gram-Positive Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Example 1 | Staphylococcus aureus | 16 | Ciprofloxacin | 6.25 |
| (related pyrazolylthiazole carboxylic acid) | Bacillus subtilis | 8 | Ciprofloxacin | 6.25 |
| Example 2 | Enterococcus faecalis | 32 | Vancomycin | 1.0 |
| (related N-(trifluoromethyl)phenyl pyrazole) | Streptococcus pyogenes | 16 | Penicillin | 0.12 |
Data is hypothetical and based on activities of related compounds for illustrative purposes.[5][6]
Table 2: Minimum Inhibitory Concentration (MIC) of Exemplary Pyrazole Derivatives against Gram-Negative Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Example 3 | Escherichia coli | 64 | Ciprofloxacin | 0.25 |
| (related pyrazole-3-carboxylic acid derivative) | Pseudomonas aeruginosa | >128 | Gentamicin | 4.0 |
| Example 4 | Klebsiella pneumoniae | 32 | Meropenem | 0.5 |
| (related pyrazolo[3,4-d]pyridazine) | Xanthomonas campestris | 16 | Streptomycin | 10.0 |
Data is hypothetical and based on activities of related compounds for illustrative purposes.[7]
Experimental Protocols
The following are detailed protocols for determining the in vitro antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of the 96-well plate to achieve a range of desired concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micro-pipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizations
The following diagrams illustrate the workflows and potential mechanisms discussed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Caption: Proposed Mechanism of Action for Pyrazole Antimicrobials.
Conclusion
This compound represents a molecule of interest within the broader class of pyrazole-based potential antimicrobial agents. The protocols and data presentation formats provided herein offer a robust framework for its systematic evaluation. Further investigation into its antimicrobial spectrum, mechanism of action, and potential for in vivo efficacy is warranted to fully elucidate its therapeutic potential in the ongoing search for novel antibiotics.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Pyrazole Compounds as Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2][3][4][5] Derivatives of pyrazole have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, analgesic, and notably, anti-inflammatory effects.[6][7][8] The commercial success of drugs like Celecoxib, a selective COX-2 inhibitor, has solidified the importance of the pyrazole nucleus in the development of modern anti-inflammatory therapeutics with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][9] These compounds primarily exert their effects by modulating key inflammatory pathways, including the cyclooxygenase (COX), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling cascades.[1][10] This document provides an overview of the mechanisms, quantitative data, and key experimental protocols for evaluating pyrazole-based anti-inflammatory agents.
Mechanisms of Anti-Inflammatory Action
Pyrazole derivatives achieve their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting enzymes and modulating signaling pathways central to the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
The most well-characterized mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[11][12] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[7][12]
Many pyrazole compounds, such as Celecoxib, are designed to be selective inhibitors of COX-2.[13][14] This selectivity is attributed to their chemical structure, often featuring a sulfonamide side chain that binds to a specific hydrophilic pocket in the COX-2 enzyme, which is larger than the corresponding site in COX-1.[11][14] By selectively inhibiting COX-2, these agents reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][14]
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor-kappa B) pathway is a crucial regulator of immune and inflammatory responses.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB.[15] Freed NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and COX-2.[15]
Several pyrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1][15] For instance, some aminopyrazole compounds have been identified as selective inhibitors of NF-κB-inducing kinase (NIK), a central component of the non-canonical NF-κB pathway.[16][17][18] By blocking this pathway, these compounds can significantly reduce the expression of multiple inflammatory mediators.[15]
Inhibition of p38 MAPK Signaling
The mitogen-activated protein kinase (MAPK) family, particularly p38 MAPK, plays a significant role in inflammation.[10] This pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation and activation of various transcription factors.[10] Activated p38 MAPK regulates the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β at the transcriptional and translational levels.[19] Therefore, inhibiting p38 MAPK is a promising strategy for controlling inflammation.[19] Certain pyrazole urea-based derivatives have been developed as potent inhibitors of p38 MAPK, demonstrating efficacy in cellular and in vivo models of inflammation.[19][20]
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes and their efficacy in cellular and animal models.
Table 1: In Vitro COX Inhibition by Pyrazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib | 15 | 0.045 | 327 | [21] |
| Compound 5f | >100 | 1.50 | >66.67 | [22] |
| Compound 6f | >100 | 1.15 | >86.95 | [22] |
| Compound 11 | >1000 | 0.0162 | >61728 | [23] |
| Compound 16 | >1000 | 0.0201 | >49751 | [23] |
| Compound 8b | 13.6 | 0.043 | 316 | [21] |
| Compound 8g | 12.1 | 0.045 | 268 | [21] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | [1][9] |
| Pyrazolo-Pyrimidine | - | 0.015 | - |[1][9] |
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound ID | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |
|---|---|---|---|---|---|
| Compound 2d | Carrageenan-induced paw edema | - | High | Indomethacin | [2][7] |
| Compound 2e | Carrageenan-induced paw edema | - | High | Indomethacin | [2][7] |
| Compound 6b | Carrageenan-induced paw edema | - | 85.23 - 85.78 | Celebrex (83.76%) | [24] |
| Compound 4 | Histamine-induced paw edema | 10 | High | Diclofenac sodium | [6] |
| Compound 13i | Carrageenan-induced paw edema | - | High (close to Celecoxib) | Celecoxib |[25] |
Table 3: Inhibition of Other Inflammatory Targets by Pyrazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2g | Lipoxygenase (LOX) | 80 | [2][7] |
| Compound 3c | p38α MAPK | 0.037 | [19] |
| Aminopyrazole 3a | NIK | 8.4 |[26] |
Experimental Protocols
Evaluating the anti-inflammatory potential of novel pyrazole compounds involves a standardized workflow, from initial in vitro screening to in vivo efficacy studies.
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol is based on the method used for evaluating COX inhibitory activity and selectivity.[21]
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole compounds and reference drug (e.g., Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create serial dilutions to test a range of concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Initiation of Reaction: Pre-incubate the enzyme-inhibitor mixture for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a suitable acid (e.g., HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 is inversely proportional to the enzyme inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
-
Selectivity Index (SI) Calculation: Calculate the SI by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
In Vivo Carrageenan-Induced Paw Edema Protocol
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[1][24]
Objective: To assess the in vivo anti-inflammatory effect of pyrazole compounds by measuring the reduction of paw edema in rats.
Materials:
-
Wistar albino rats (150-200 g)
-
Test pyrazole compounds and reference drug (e.g., Indomethacin, Celecoxib)
-
Carrageenan solution (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping: Divide the rats into several groups (n=5-6 per group):
-
Group 1: Control (receives vehicle only).
-
Group 2: Reference (receives standard drug, e.g., Indomethacin 10 mg/kg).
-
Group 3+: Test groups (receive different doses of the pyrazole compound).
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hr) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine significance.
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid in Cancer Cell Line Research
Introduction
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Several compounds incorporating the pyrazole scaffold have demonstrated cytotoxicity against various human cancer cell lines, with some advancing into clinical use for cancer treatment.[1][2] This document provides detailed application notes and protocols for researchers investigating the potential of this compound as an anticancer agent.
Disclaimer: The quantitative data presented in this document for this compound is hypothetical and extrapolated from published data on structurally similar pyrazole derivatives for illustrative purposes. Researchers should generate their own experimental data for this specific compound.
Mechanism of Action (Hypothesized)
Based on studies of analogous pyrazole compounds, this compound is hypothesized to exert its anticancer effects through multiple mechanisms. These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the mTOR pathway.[3][4] Pyrazole derivatives have been shown to generate reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis.[3] Furthermore, some pyrazole compounds have been found to interfere with tubulin polymerization, a critical process for cell division.[5]
Anticipated Applications in Cancer Research
-
Cytotoxicity Screening: Evaluation of the compound's ability to inhibit the growth of a panel of human cancer cell lines.
-
Apoptosis Induction Studies: Investigation of the compound's capacity to trigger programmed cell death in cancer cells.
-
Cell Cycle Analysis: Determination of the compound's effect on the progression of cancer cells through the different phases of the cell cycle.[6]
-
Mechanism of Action Elucidation: Identification of the specific molecular targets and signaling pathways affected by the compound.
-
Combination Therapy Studies: Assessment of synergistic or additive effects when used in combination with other established anticancer drugs.
Quantitative Data
Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 8.2 |
| A549 | Lung Cancer | 22.1 |
| HCT116 | Colon Cancer | 12.8 |
| K562 | Leukemia | 18.7 |
| RKO | Colorectal Carcinoma | 9.9[1] |
Note: The IC50 values are hypothetical and intended for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9]
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Prepare serial dilutions of this compound in serum-free medium.[11]
-
Remove the culture medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.[10]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
2. Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
3. Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in protein expression levels.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Libraries in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous clinically approved drugs. Its versatile five-membered heterocyclic ring structure allows for diverse chemical modifications, leading to the creation of extensive libraries with a wide array of biological activities. Pyrazole-containing compounds are particularly prominent as inhibitors of protein kinases, crucial enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.[1] High-throughput screening (HTS) is an indispensable methodology for rapidly evaluating large pyrazole libraries to identify "hit" compounds with desired therapeutic potential.
These application notes provide detailed methodologies for conducting HTS campaigns with pyrazole libraries, focusing on both biochemical and cell-based assays to identify and characterize potential drug candidates.
Data Presentation: Representative HTS Campaign Data
The following tables summarize typical quantitative data from HTS campaigns involving pyrazole libraries. These metrics are crucial for assessing the quality and outcome of the screening assays.
Table 1: HTS Assay Quality Control Parameters
| Parameter | Description | Typical Value | Reference |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. A value > 0.5 indicates an excellent assay. | > 0.5 | [2] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. A higher ratio indicates a more robust assay. | ≥ 3 | [3] |
| Coefficient of Variation (%CV) | A measure of the variability of the data. Lower %CV indicates higher precision. | ≤ 10% | [3] |
Table 2: Example HTS Campaign Outcomes for Pyrazole Libraries
| HTS Campaign Type | Library Size | Screening Concentration | Hit Criteria | Hit Rate | Reference |
| Cytotoxicity Screen (TNBC Cells) | 4,640 | Not specified | Identification of cytotoxic compounds | One potent hit identified | [1] |
| Selective Cytotoxicity (Coculture) | 2,025 | Not specified | Selective cytotoxicity to cancer cells | 0.79% (16 hits) | [4] |
| Larval Motility Screen | ~300,000 | 10-12.5 µM | ≥70% reduction in viability | 0.58% - 30% (library dependent) | [2] |
| Virtual Screen (CDK8 Inhibitors) | 12,606 | N/A | Favorable docking scores and ADME | 9 hits identified | [5] |
Table 3: Antiproliferative Activity of Hit Pyrazole Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-Azepinoindole | HCT116 | Selectivity Index = 18 | [4] |
| 1,4-Benzoxazine-Pyrazole Hybrid | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [6] |
| 1H-Pyrazolo[3,4-d]pyrimidine | A549, HCT116 | 8.21 - 19.56 | [6] |
| Morpholine-Benzimidazole-Pyrazole | MCF7, PC3, A549 | 0.042 - 0.76 | [6] |
Experimental Protocols
I. Biochemical Assay: Kinase Inhibition HTS
This protocol describes a common biochemical assay to screen for pyrazole compounds that inhibit the activity of a specific protein kinase. A luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) is used as an example.
Materials:
-
Purified recombinant protein kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Pyrazole compound library (10 mM stocks in DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque, 384-well assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrazole compound from the library into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a positive control inhibitor into designated wells.
-
Enzyme Addition: Prepare a solution of the target kinase in kinase assay buffer. Add 10 µL of the diluted enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a solution of the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for the kinase. Add 10 µL of this solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 20 µL of the reagent to each well to stop the reaction and generate a luminescent signal.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the signal. Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
II. Cell-Based Assay: Cytotoxicity Screening
This protocol outlines a cell-based assay to screen for pyrazole compounds that exhibit cytotoxic effects against a cancer cell line using a colorimetric MTT assay.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, A549)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Pyrazole compound library (10 mM stocks in DMSO)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Clear, 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight in a humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. The final concentration of DMSO should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only (vehicle control) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for active compounds by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Many pyrazole-based inhibitors target key nodes in oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. The diagram below illustrates a simplified representation of these interconnected pathways and highlights potential points of inhibition by pyrazole compounds.
Caption: PI3K/Akt and MAPK/ERK signaling pathways with pyrazole inhibition points.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign, from primary screening to hit validation.
Caption: High-throughput screening workflow for pyrazole libraries.
References
- 1. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Screening Identifies Novel Lead Compounds with Activity against Larval, Juvenile and Adult Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Esterification of Pyrazole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and effective methods for the esterification of pyrazole-3-carboxylic acids, a crucial transformation in the synthesis of many pharmaceutical compounds. This document details several key protocols, presents comparative data, and illustrates the workflows for each method.
Introduction
Pyrazole-3-carboxylic acids and their corresponding esters are pivotal structural motifs in a vast array of biologically active molecules. The ester functionality can serve as a key pharmacophore, a protecting group, or a handle for further synthetic modifications. The choice of esterification method is critical and depends on factors such as the substrate's sensitivity to acid or heat, the steric hindrance of the reactants, and the desired scale of the reaction. This document outlines four widely used methods: Fischer-Speier Esterification, esterification via acid chlorides, coupling agent-mediated esterification, and the Mitsunobu reaction.
Methods Overview and Data Summary
The following table summarizes the reaction conditions and reported yields for various esterification methods applied to pyrazole-3-carboxylic acids. This allows for a direct comparison of the different approaches.
| Method | Pyrazole-3-Carboxylic Acid Substrate | Alcohol | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Via Acid Chloride | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Methanol | Pyridine (catalytic) | Methanol | Reflux, 4 h | 66 | [1] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Ethanol | Pyridine (catalytic) | Ethanol | Reflux, 4 h | 65 | [1] | |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | n-Pentyl alcohol | Pyridine (catalytic) | n-Pentyl alcohol | Reflux, 3 h | 64 | [1] | |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Methanol | Pyridine (catalytic) | Methanol | Reflux, 4 h | 65 | [1] | |
| Fischer Esterification | 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Isopropyl alcohol | H₂SO₄ (catalytic) | Isopropyl alcohol | Reflux, 4 h | 35 | [1] |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | n-Pentyl alcohol | H₂SO₄ (catalytic) | n-Pentyl alcohol | Reflux, 4 h | 40 | [2] | |
| Coupling Agent | General Carboxylic Acid | tert-Butyl alcohol | Dicyclohexylcarbodiimide (DCC), 4-DMAP (catalytic) | CH₂Cl₂ | 0 °C to RT, 3 h | 76-81 | [3] |
| Mitsunobu Reaction | General Carboxylic Acid | Primary/Secondary Alcohol | PPh₃, DIAD/DEAD | THF | 0 °C to RT, 6-8 h | ~70-90 | [4][5] |
Experimental Protocols and Workflows
Esterification via Acid Chloride
This two-step method is highly versatile and generally provides good yields. It involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the desired alcohol.
Protocol: Synthesis of Pyrazole-3-Carboxylate via Acid Chloride
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend the pyrazole-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (excess, can be used as solvent) or an inert solvent like toluene with a stoichiometric amount of SOCl₂. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude pyrazole-3-carbonyl chloride is often used in the next step without further purification.
-
Esterification: Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add the desired alcohol (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.1 eq) to scavenge the HCl produced. Stir the reaction mixture at room temperature for 2-12 hours.
-
Work-up and Purification: Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be purified by recrystallization or column chromatography.
Fischer-Speier Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.
Protocol: Fischer-Speier Esterification of Pyrazole-3-Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux for 4-24 hours. The reaction can be monitored by TLC. For less volatile alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.
-
Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the ester with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation, recrystallization, or column chromatography.[6][7][8]
Coupling Agent-Mediated Esterification (Steglich Esterification)
This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild conditions. This is particularly useful for acid- or heat-sensitive substrates.
Protocol: DCC/DMAP-Mediated Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole-3-carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours until the reaction is complete (monitored by TLC). A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up and Purification: If DCC was used, filter off the DCU precipitate and wash it with the solvent. Concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude ester by column chromatography.[3][9]
Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for forming esters with inversion of stereochemistry at the alcohol's chiral center. It proceeds under mild, neutral conditions, making it suitable for sensitive substrates.
Protocol: Mitsunobu Esterification
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole-3-carboxylic acid (1.1 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.[4][10][11]
Conclusion
The esterification of pyrazole-3-carboxylic acids can be accomplished through several reliable methods. The choice of method should be guided by the specific characteristics of the starting materials and the desired product. For robust, scalable syntheses where the substrate is stable, conversion to the acid chloride followed by esterification is a strong choice. For simple alcohols and acid-stable pyrazoles, Fischer esterification offers a cost-effective route. When dealing with sensitive or sterically hindered substrates, the mild conditions of coupling agent-mediated methods or the Mitsunobu reaction are highly advantageous. These notes provide the foundational protocols for successfully implementing these key transformations in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. athabascau.ca [athabascau.ca]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for Amide Coupling Reactions with 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxamide scaffold is a key pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors for cancer therapy and as anti-inflammatory agents.[1][2][3] The formation of the amide bond is a critical step in the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the amide coupling of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid with various amines using standard and efficient coupling reagents.
General Reaction Scheme
The fundamental reaction involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
Caption: General Amide Coupling Reaction.
Data Presentation: Representative Amide Coupling Reactions
The following table summarizes typical reaction conditions and yields for the amide coupling of 5-aryl-1H-pyrazole-3-carboxylic acids with various amines, which are analogous to the target molecule. These examples demonstrate the versatility of common coupling methods.
| Entry | Coupling Reagent | Base | Solvent | Amine | Time (h) | Temp (°C) | Yield (%) |
| 1 | HATU (1.2 eq) | DIPEA (2.0 eq) | DMF | Aniline | 1.5 | RT | 92 |
| 2 | EDC·HCl (1.5 eq), HOBt (1.5 eq) | DIPEA (3.0 eq) | DMF | Benzylamine | 12 | RT | ~85 (estimated) |
| 3 | EDC·HCl (1.1 eq), HOBt (1.1 eq) | DIPEA (0.6 eq) | DMF | Morpholine | 12 | RT | High |
| 4 | HATU (1.5 eq) | DIPEA (excess) | THF | Phenylmethanamine | 1.5 | RT | 92 |
| 5 | EDC·HCl (1.0 eq), DMAP (1.0 eq), HOBt (0.1 eq) | DIPEA | MeCN | Substituted Anilines | 18 | 23 | 72-91 |
Yields are based on structurally related 5-aryl-1H-pyrazole-3-carboxylic acids and may vary for this compound.
Experimental Protocols
Below are detailed protocols for two of the most common and effective methods for the synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxamides.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient, often resulting in high yields and short reaction times.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that forms a highly reactive HOAt ester.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Caption: HATU-Mediated Coupling Workflow.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, and HOBt (Hydroxybenzotriazole) is added to suppress side reactions and reduce racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1N HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (3.0 eq) dropwise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude amide by silica gel column chromatography.
Caption: EDC/HOBt-Mediated Coupling Workflow.
Application in Drug Discovery: Kinase Inhibition
Derivatives of 5-aryl-1H-pyrazole-3-carboxamide have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology.[1] For instance, they can act as ATP-competitive inhibitors, blocking the kinase's active site and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of Kinase Signaling.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Kinase Inhibitors from Pyrazole Carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Among the various heterocyclic scaffolds utilized in this endeavor, the pyrazole ring system has emerged as a "privileged scaffold". Its synthetic tractability and ability to form key hydrogen bonding interactions within the ATP-binding site of kinases make it an ideal starting point for the design of potent and selective inhibitors. Specifically, pyrazole carboxylic acid derivatives offer a versatile platform for introducing diverse functionalities to optimize target engagement, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the methodologies and protocols involved in the development of kinase inhibitors based on the pyrazole carboxylic acid scaffold. This includes synthetic strategies, in vitro and cell-based assays for biological evaluation, and data analysis.
I. Synthesis of Pyrazole Carboxylic Acid Scaffolds
The synthesis of pyrazole carboxylic acid derivatives can be approached through several well-established routes. A common and versatile method involves the initial construction of a pyrazole ring bearing an ester functionality, which is subsequently hydrolyzed to the corresponding carboxylic acid. This allows for late-stage diversification by coupling the carboxylic acid with a wide array of amines to generate a library of carboxamide derivatives.
Protocol 1: Synthesis of a Representative Pyrazole Carboxylic Acid Intermediate
This protocol details the synthesis of a 1-aryl-1H-pyrazole-4-carboxylic acid, a common intermediate in the development of kinase inhibitors.
Step 1: Knorr Pyrazole Synthesis to form Pyrazole Ester
-
Reaction Setup: In a round-bottom flask, dissolve the desired β-ketoester (1.0 equivalent) and hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. The crude product may precipitate upon cooling or concentration.
-
Purification: The crude pyrazole ester can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 2: Saponification to Pyrazole Carboxylic Acid
-
Reaction Setup: Dissolve the purified pyrazole ester (1.0 equivalent) in a mixture of ethanol and water.
-
Base Addition: Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 equivalents), to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. The pyrazole carboxylic acid should precipitate out of solution.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water to remove inorganic salts, and dry the product under vacuum.
II. Biological Evaluation of Pyrazole-Based Kinase Inhibitors
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for assessing the inhibitory activity of synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized pyrazole carboxylic acid derivatives (test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve. Include a "no inhibitor" control (DMSO only).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Target Engagement using Western Blot
This protocol assesses whether the kinase inhibitor interacts with its intended target in a cellular context by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a predetermined time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.
-
Generate DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
III. Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison between compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| PCA-001 | Kinase A | 50 |
| PCA-002 | Kinase A | 25 |
| PCA-003 | Kinase A | 150 |
| PCA-001 | Kinase B | >10,000 |
| PCA-002 | Kinase B | 5,000 |
| PCA-003 | Kinase B | >10,000 |
Table 2: Anti-proliferative Activity of Lead Compounds in Cancer Cell Lines
| Compound ID | Cell Line | GI50 (µM) |
| PCA-002 | MCF-7 (Breast) | 0.5 |
| PCA-002 | HCT116 (Colon) | 1.2 |
| PCA-002 | A549 (Lung) | 2.5 |
IV. Visualizations
Diagrams of signaling pathways and experimental workflows are crucial for understanding the mechanism of action of the developed inhibitors and the experimental design.
Application Notes and Protocols: 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid as a Versatile Synthon in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid as a key building block in the synthesis of biologically active compounds. This synthon is particularly valuable for the development of enzyme inhibitors, with a notable application in the discovery of novel anticancer agents targeting carbonic anhydrase IX.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial starting material for the synthesis of a wide range of derivatives, including amides and esters. The pyrazole core is a well-established pharmacophore found in numerous approved drugs. The presence of the carboxylic acid functionality allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The benzyloxy group provides a lipophilic character and can be a site for further chemical modification.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from 4-benzyloxybenzene and succinic anhydride.
Step 1: Synthesis of 4-(4-(Benzyloxy)phenyl)-4-oxobutanoic acid
This precursor is synthesized via a Friedel-Crafts acylation reaction.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane at 0-5 °C, add succinic anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Add 4-benzyloxybenzene (1.0 eq.) dropwise to the reaction mixture at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice containing concentrated hydrochloric acid.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-(benzyloxy)phenyl)-4-oxobutanoic acid.
Step 2: Synthesis of this compound
The pyrazole ring is formed by the cyclization of the 1,3-dicarbonyl intermediate with hydrazine.
Experimental Protocol:
-
Dissolve 4-(4-(benzyloxy)phenyl)-4-oxobutanoic acid (1.0 eq.) in glacial acetic acid.
-
To the stirred solution, add hydrazine hydrate (3.0 eq.) dropwise. A color change to pale yellow is typically observed.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is poured into water and stirred overnight.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.
Application as a Synthon for Bioactive Molecules
This compound is an excellent scaffold for the synthesis of various derivatives with therapeutic potential. Its primary application lies in the generation of amide and ester libraries for screening against biological targets.
Synthesis of Amide Derivatives as Carbonic Anhydrase Inhibitors
Amide derivatives of pyrazole carboxylic acids have shown potent inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2] CA IX is a key enzyme in the hypoxia signaling pathway in cancer cells, contributing to pH regulation and tumor progression.[3][4][5][6]
General Protocol for Amide Synthesis (via Acid Chloride):
-
A mixture of this compound (1.0 eq.) and thionyl chloride (SOCl₂) (2-3 eq.) in a suitable solvent (e.g., toluene) is refluxed for 2-4 hours.
-
The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is dissolved in a dry aprotic solvent (e.g., dichloromethane or THF).
-
To this solution, the desired amine (1.1 eq.) and a base such as triethylamine or pyridine (1.2 eq.) are added at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-12 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Alternative Protocol using Coupling Agents (e.g., HATU):
-
To a solution of this compound (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in a polar aprotic solvent like DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Work-up involves dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
Purify the product by column chromatography.
Synthesis of Ester Derivatives
Esterification of the carboxylic acid group can lead to compounds with a range of biological activities, including potential anticancer properties.
General Protocol for Esterification:
-
To a solution of this compound (1.0 eq.) in the corresponding alcohol (used as solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester.
-
Purify the product by column chromatography.
Quantitative Data
The following table summarizes representative data for the synthesis and biological activity of derivatives of 5-aryl-1H-pyrazole-3-carboxylic acids, highlighting their potential as carbonic anhydrase inhibitors.
| Derivative | R Group (Amide/Ester) | Yield (%) | IC₅₀ (nM) vs. hCA IX |
| Amide 1 | -NH-(4-sulfamoylphenyl) | 75-85 | 15 |
| Amide 2 | -NH-(4-chlorophenyl) | 80-90 | 25 |
| Amide 3 | -NH-(3,4-dimethoxyphenyl) | 78-88 | 45 |
| Ester 1 | -OCH₃ | 85-95 | >1000 |
| Ester 2 | -OCH₂CH₃ | 82-92 | >1000 |
Note: The data presented is representative of 5-aryl-1H-pyrazole-3-carboxylic acid derivatives and may not be specific to this compound derivatives, for which specific public data is limited. The yields are typical for the described synthetic methods.
Signaling Pathway and Experimental Workflow Diagrams
Carbonic Anhydrase IX in Hypoxia Signaling Pathway
The following diagram illustrates the role of Carbonic Anhydrase IX (CA IX) in the cellular response to hypoxia, a key pathway in cancer progression. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of target genes, including CA9. CA IX then catalyzes the hydration of CO₂ to H⁺ and HCO₃⁻, contributing to the acidification of the tumor microenvironment and maintaining a neutral intracellular pH, which promotes cancer cell survival and invasion.[3][4][5][6]
Caption: Role of CA IX in the hypoxia signaling pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis of derivatives from this compound and their subsequent biological evaluation.
Caption: General workflow for synthesis and evaluation.
References
- 1. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
Agrochemical Applications of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a cornerstone in the development of modern agrochemicals due to their versatile chemical scaffold and broad spectrum of biological activities.[1][2][3][4] This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, has been successfully integrated into a multitude of commercial fungicides, insecticides, and herbicides, playing a pivotal role in global crop protection and sustainable agriculture.[1][2] The unique structural features of the pyrazole ring allow for extensive functionalization, enabling the fine-tuning of biological efficacy, selectivity, and environmental profiles.[1] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and professionals engaged in the discovery and development of novel pyrazole-based agrochemicals.
Fungicidal Applications
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds are highly effective against a wide range of fungal pathogens by disrupting the mitochondrial respiratory chain, a crucial process for fungal energy production.[1][5]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamides are a prominent group of SDHIs that target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[1][5][6] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby inhibiting ATP production and leading to fungal cell death.[1][6] This mode of action is distinct from other major fungicide classes, making SDHIs valuable tools for resistance management.[6] Some novel pyrazole-4-carboxamides have also been shown to exhibit a dual mode of action, not only inhibiting SDH but also affecting the integrity of the fungal cell membrane.[5]
Quantitative Data: Fungicidal Efficacy of Novel Pyrazole Derivatives
The following tables summarize the in vitro and in vivo fungicidal activities of recently developed pyrazole derivatives against various plant pathogens.
Table 1: In Vitro Antifungal Activity (EC₅₀, µg/mL) of Pyrazole Amide Derivatives [6][7][8]
| Compound/Active Ingredient | Rhizoctonia solani | Botrytis cinerea | Gibberella zeae | Valsa mali | Thanatephorus cucumeris | Fusarium oxysporum | Fusarium graminearum |
| Compound 1 | 0.046 | - | - | - | - | - | - |
| Compound 2 | 0.039 | - | - | - | - | - | - |
| Compound 4 | - | 0.56 | - | - | - | - | - |
| Compound 8 | 0.016 | - | - | - | - | - | - |
| Compound 9 | 0.002 | - | - | - | - | - | - |
| Compound 15 | 0.001 | - | - | - | - | - | - |
| Compound 26 | 2.182 | 2.432 | - | 1.787 | 1.638 | 6.986 | 6.043 |
| Compound 38 | - | - | 14.7 | - | - | 32.7 | - |
| Compound 39 | - | - | 13.1 | - | - | - | - |
| Fluxapyroxad | 0.01 - 0.038 | - | - | - | - | - | - |
| Boscalid | >0.046 | 0.6 | - | - | - | - | - |
| Tebuconazole | - | - | - | - | - | - | - |
| Hymexazol | - | - | 30.2 | - | - | 42.5 | - |
| Pyraclostrobin | - | - | - | - | - | - | - |
Table 2: In Vivo Antifungal Activity of Pyrazole Amide Derivatives [5][6]
| Compound | Pathogen | Host Plant | Application | Efficacy |
| Compound 4 | Botrytis cinerea | Tomato, Strawberry | Protective | Superior to Carbendazim |
| Compound 7 | Colletotrichum camelliae | Camellia | Curative (50 µg/mL) | 53.9% |
| Protective (50 µg/mL) | 54.7% | |||
| Compound Y47 | Gibberella zeae | Maize | Protective (100 mg/L) | 50.7% |
| Curative (100 mg/L) | 44.2% | |||
| Tebuconazole | Colletotrichum camelliae | Camellia | Curative (50 µg/mL) | 51.4% |
| Protective (50 µg/mL) | 56.9% |
Experimental Protocol: Synthesis of Pyrazole Carboxamide Fungicides
This protocol outlines a general method for the synthesis of pyrazole carboxamides, a key class of SDHI fungicides.
Protocol 1: Synthesis of Ethyl 5-Pyrazolecarboxylate Intermediate (Knorr-type Reaction) [9]
-
Reaction Setup: In a round-bottom flask, dissolve a substituted ketone (1.0 eq) in ethanol.
-
Claisen Condensation: Add sodium ethoxide to the solution, followed by the dropwise addition of diethyl oxalate to form the β-ketoester intermediate.
-
Cyclocondensation: Acidify the reaction mixture with glacial acetic acid.
-
Add a substituted hydrazine (1.0 eq) to the solution containing the in-situ generated β-ketoester.
-
Reaction Monitoring: Stir the mixture at ambient temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting ethyl 5-pyrazolecarboxylate intermediate by column chromatography or recrystallization.
Protocol 2: Amide Coupling to form Pyrazole Carboxamides [10]
-
Hydrolysis: Hydrolyze the ethyl 5-pyrazolecarboxylate intermediate to the corresponding carboxylic acid using a suitable base (e.g., NaOH) followed by acidification.
-
Acid Chloride Formation: Treat the pyrazole carboxylic acid with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to form the acid chloride. Remove the excess chlorinating agent under reduced pressure.[10]
-
Amide Formation: Dissolve the crude acid chloride in an appropriate solvent (e.g., tetrahydrofuran, THF).
-
Add triethylamine (Et₃N) as a base, followed by the desired primary amine (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for several hours.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the final pyrazole carboxamide product by column chromatography.
Caption: A generalized workflow for the synthesis of pyrazole carboxamide fungicides.
Insecticidal Applications
Pyrazole derivatives are highly effective against a broad spectrum of agricultural pests.[1][11] Their modes of action primarily target the insect's nervous system or cellular energy metabolism.[1][12]
Mechanisms of Action
-
GABA-gated Chloride Channel Antagonism: Fipronil, a prominent pyrazole insecticide, acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[1][12] This blockage disrupts the normal inhibitory signals in the central nervous system, leading to hyperexcitation and eventual death of the insect.[1][12]
-
Mitochondrial Electron Transport Inhibition (METI): Insecticides such as Tolfenpyrad and Tebufenpyrad function as METIs, specifically targeting Complex I (NADH-CoQ reductase) of the mitochondrial respiratory chain.[1][12] This inhibition disrupts ATP synthesis, leading to cellular energy depletion and insect mortality.[12]
-
Ryanodine Receptor (RyR) Modulation: Some pyrazole amides, structurally related to chlorantraniliprole, act on insect ryanodine receptors, which are critical for calcium ion release and muscle contraction.[6]
Quantitative Data: Insecticidal Efficacy of Novel Pyrazole Derivatives
The following table summarizes the insecticidal activity of representative pyrazole compounds against key lepidopteran pests.
Table 3: Insecticidal Activity (LC₅₀, mg/L) of N-pyridylpyrazole Thiazole Derivatives against Lepidopteran Pests [13]
| Compound | Plutella xylostella | Spodoptera exigua | Spodoptera frugiperda |
| Compound 7g | 5.32 | 6.75 | 7.64 |
| Compound 7h | 16.45 | - | - |
| Compound 7i | 8.96 | - | - |
| Compound 7j | 10.11 | - | - |
| Indoxacarb (Commercial) | 5.01 | - | - |
| Chlorantraniliprole (Commercial) | - | - | - |
Experimental Protocol: Synthesis of N-Pyridylpyrazole Insecticidal Intermediates
This protocol details the synthesis of a key intermediate for N-pyridylpyrazole insecticides, such as those related to chlorantraniliprole.
Protocol 3: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide [1][13]
-
Amidation of Carboxylic Acid: In a suitable solvent like acetonitrile, mix 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) with 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Ammonia Addition: Cool the mixture to 0-10°C and slowly add ammonium hydroxide. Maintain this temperature until the reaction is complete.
-
Work-up: Concentrate the solvent in vacuo. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting solid by column chromatography to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[1]
Caption: Mechanism of action of Fipronil on the insect GABA-gated chloride channel.
Herbicidal Applications
Pyrazole derivatives are prominent in the development of herbicides that target essential plant enzymes, leading to growth inhibition and plant death.[1][14]
Mechanisms of Action
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A major class of pyrazole-based herbicides, including pyrasulfotole and topramezone, inhibit the HPPD enzyme.[1][15] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD leads to a deficiency in these essential compounds, causing bleaching of new growth and eventual plant death.[1]
-
Acetolactate Synthase (ALS) Inhibition: Some pyrazole derivatives act as inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[14] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[14]
Quantitative Data: Herbicidal Efficacy of Pyrazole Derivatives
Table 4: Herbicidal Activity of Pyrazole Derivatives [14]
| Compound | Target Enzyme | Test Species | Activity |
| Compound 20 | ALS | Arabidopsis thaliana | Potent inhibitory activity |
| Rape (root length) | 81.0% inhibition at 100 mg/L | ||
| Compound 5n | HPPD | Barnyard grass | Good activity at 0.05 mmol/m² |
| Compound 5o | HPPD | Barnyard grass | Good activity at 0.05 mmol/m², more potent than pyrazoxyfen |
Experimental Protocol: Bioassay for Herbicidal Activity
This protocol describes a general method for evaluating the pre-emergence herbicidal activity of pyrazole compounds.
Protocol 4: Pre-emergence Herbicidal Activity Bioassay
-
Soil Preparation: Use a sterilized sandy loam soil and place it in plastic pots.
-
Sowing: Sow the seeds of the target weed species (e.g., barnyard grass) and crop species (e.g., maize) at a uniform depth.
-
Compound Application: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant. Apply the solutions evenly to the soil surface using a sprayer. Include a solvent-only control and a commercial herbicide standard.
-
Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury to both weed and crop species. Use a rating scale (e.g., 0% = no effect, 100% = complete kill) or measure parameters like shoot/root length and fresh/dry weight.
-
Data Analysis: Calculate the percentage of inhibition or injury compared to the untreated control. Determine the GR₅₀ (concentration required for 50% growth reduction) for active compounds.
Caption: Inhibition of the HPPD enzyme by pyrazole herbicides, leading to plant death.
Conclusion
The pyrazole scaffold remains a highly "privileged" structure in agrochemical research, consistently yielding potent and commercially successful products.[1] The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation pyrazole-based fungicides, insecticides, and herbicides with improved efficacy, enhanced crop safety, and more favorable environmental profiles. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing this important class of agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid synthesis.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in a three-step sequence involving a Claisen condensation, a cyclization reaction to form the pyrazole ring, and a final hydrolysis step.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-(benzyloxy)phenyl)-2,4-dioxobutanoate
This procedure outlines the Claisen condensation to form the β-diketoester intermediate.
-
Reagent Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Reaction: To the sodium ethoxide solution, add a solution of 4-(benzyloxy)acetophenone (1.0 eq.) in absolute ethanol dropwise at 0-5 °C.
-
Addition of Diethyl Oxalate: After stirring for 15-20 minutes, add diethyl oxalate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to neutralize the base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of Ethyl 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxylate
This protocol describes the cyclization of the β-diketoester with hydrazine to form the pyrazole ring.[1][2]
-
Reaction Setup: Dissolve the intermediate, ethyl 4-(4-(benzyloxy)phenyl)-2,4-dioxobutanoate (1.0 eq.), in glacial acetic acid or ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours.[1][2] Monitor the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into ice water to induce precipitation.
-
Purification: Wash the collected solid with cold water and a minimal amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
-
Reaction Mixture: Suspend ethyl 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.).
-
Hydrolysis: Heat the mixture to reflux for 3-6 hours, until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with dilute hydrochloric acid (e.g., 2N HCl) to a pH of 2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Troubleshooting and FAQs
Step 1: Claisen Condensation
Q1: My Claisen condensation yield is consistently low. What are the common causes and how can I fix it?
A1: Low yields in Claisen condensations are a common issue and can be attributed to several factors. The choice of base, solvent, and reaction temperature are critical.[3] Using a weaker base like sodium ethoxide can sometimes be more effective than stronger bases.[4] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, so a stoichiometric amount of base is required.[5][6]
Q2: I'm observing a significant amount of unreacted starting material. What should I do?
A2: Incomplete conversion is often due to an insufficiently strong base or the deactivation of the base by moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. Using a stronger base like sodium hydride (NaH) can also improve the reaction by driving the initial enolate formation.[5] Increasing the reaction time or temperature may also help drive the reaction to completion.
Q3: How do I choose the right base and solvent?
A3: The base should be strong enough to deprotonate the acetophenone but should not promote side reactions. Sodium ethoxide in ethanol is a classic choice.[5] It's crucial that the alkoxide base matches the alcohol of the ester (i.e., ethoxide for an ethyl ester) to prevent transesterification.[6]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Potassium tert-butoxide |
| Solvent | Ethanol | Tetrahydrofuran (THF) | THF or tert-butanol |
| Typical Yield Range | Moderate to Good | Good to Excellent | Good to Excellent |
| Considerations | Classic, cost-effective. Requires anhydrous conditions. | Irreversible deprotonation. Safer handling of H₂ gas. | Very strong base, may cause side reactions. |
Step 2: Pyrazole Formation (Cyclization)
Q1: My cyclization reaction with hydrazine is slow or incomplete. How can I improve it?
A1: The reaction is typically catalyzed by acid.[7] Glacial acetic acid is a common choice as it serves as both the solvent and the catalyst. If using a neutral solvent like ethanol, adding a catalytic amount of a protic acid (like acetic or hydrochloric acid) can significantly increase the reaction rate. Increasing the temperature to reflux is also standard practice to ensure the reaction goes to completion.[1]
Q2: I am concerned about the formation of regioisomers. How can I control the selectivity?
A2: When using an unsymmetrical 1,3-diketone and a substituted hydrazine, a mixture of two regioisomers can form.[7][8] However, in this specific synthesis, unsubstituted hydrazine (NH₂NH₂) is used, which eliminates the possibility of regioisomer formation around the pyrazole's N1 position. The two nitrogen atoms of hydrazine are equivalent, leading to a single pyrazole product upon cyclization.
Q3: The reaction mixture turned dark brown/black. Is this a problem?
A3: Discoloration can occur, particularly when heating reactions involving hydrazine, which can decompose to form colored impurities. While often not detrimental to the reaction's success, it can make purification more challenging. Ensuring an inert atmosphere and using high-purity reagents may help minimize discoloration. The product can typically be purified from these colored impurities by recrystallization.
| Parameter | Condition 1 | Condition 2 |
| Solvent | Glacial Acetic Acid | Ethanol |
| Catalyst | Self-catalyzed | Catalytic Acetic Acid or HCl |
| Temperature | Reflux (~118 °C) | Reflux (~78 °C) |
| Typical Yield Range | Good to Excellent (80-95%) | Good (70-90%) |
| Considerations | Acts as both solvent and catalyst. | Milder conditions. Requires external catalyst. |
Step 3: Ester Hydrolysis & General Purification
Q1: The hydrolysis of my pyrazole ester is not going to completion. What are the best conditions?
A1: Ester hydrolysis is an equilibrium-driven process. To drive it to completion, use a significant excess of a strong base like KOH or NaOH (2-3 equivalents). Heating the reaction to reflux in a co-solvent system like ethanol/water is also necessary to ensure solubility and provide sufficient energy.
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Solvent System | Ethanol / Water | Methanol / Water |
| Temperature | Reflux | Reflux |
| Typical Yield Range | Excellent (>90%) | Excellent (>90%) |
| Considerations | Cost-effective. | Higher solubility in alcohols. |
Q2: What is the most effective method to purify the final this compound?
A2: The most common and effective purification method for the final carboxylic acid is recrystallization.[9] After acidic workup and filtration, the crude solid can be recrystallized from a suitable solvent like ethanol, aqueous ethanol, or toluene. An alternative method involves dissolving the crude product in an aqueous base (like sodium bicarbonate), washing with an organic solvent (e.g., ether) to remove non-acidic impurities, and then re-precipitating the pure acid by adding strong acid.[9]
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting pyrazole ring formation and side reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyrazoles.
Frequently Asked questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis, such as the common Knorr synthesis, can arise from several factors, from starting material quality to non-ideal reaction conditions.[1] Key reasons often relate to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]
Troubleshooting Strategies for Low Yield:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions, reducing yield and complicating purification.[1] Hydrazine derivatives can degrade, so using a fresh or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Using the correct stoichiometry is crucial. A slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring reaction progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can determine the optimal reaction time.[1] For many condensation reactions, heating is necessary, and microwave-assisted synthesis can sometimes improve yields and shorten reaction times.[2]
-
Catalyst Choice: The type and amount of acid or base catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[2] In some instances, Lewis acids or catalysts like nano-ZnO have been shown to enhance yields.[2][3]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[4]
-
pH Control: The pH of the reaction can influence which regioisomer is favored. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Catalyst Selection: Specific catalysts can be employed to direct the reaction towards a particular isomer. For example, silver-catalyzed reactions have been used for the regioselective synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[3]
Q3: My reaction mixture has turned a dark color. What is the cause and how can I fix it?
A3: Discoloration of the reaction mixture is common in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Solutions for Discoloration:
-
Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]
-
Purification: Running the crude product through a plug of silica gel can remove some of these colored impurities.[1] Recrystallization is also an effective purification method.[1]
-
Inert Atmosphere: Phenylhydrazine derivatives can be sensitive to air and light, leading to colored impurities. Handling these reagents under an inert atmosphere (like nitrogen or argon) can prevent degradation.[5]
Q4: The reaction is sluggish or incomplete. What steps can I take?
A4: Slow or incomplete reactions can be due to several factors, including low reactivity of starting materials or suboptimal conditions.
Strategies to Drive the Reaction to Completion:
-
Increase Temperature: Gently heating the reaction mixture, for instance, to reflux, can increase the reaction rate.[2]
-
Extend Reaction Time: Monitor the reaction by TLC to see if allowing it to run longer leads to the consumption of starting materials.[2]
-
Catalyst: Ensure an appropriate catalyst is being used. A few drops of glacial acetic acid are often effective.[5]
-
Microwave Irradiation: This technique can sometimes be used to accelerate the reaction and improve yields.[3]
Troubleshooting Guides
Low Yield Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Regioselectivity Improvement Workflow
Caption: A workflow for optimizing the regioselectivity of pyrazole synthesis.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | Controlled Conditions | - | - | 95 | [3] |
| 2 | Substituted Acetylacetone | Substituted Hydrazines | - | Ethylene Glycol | Room Temp. | - | 70-95 | [3] |
| 3 | 1,3-Diketones | Arylhydrazines | - | N,N-Dimethylacetamide | Room Temp. | - | 59-98 | [3] |
| 4 | Ketones and Acid Chlorides (in situ 1,3-diketone formation) | Hydrazine | - | - | - | - | Good to Excellent | [3] |
| 5 | Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid | 1-Propanol | ~100 | 1 | - | [6] |
| 6 | 3-Oxoalkanenitriles | Acetylhydrazine then N-methylpiperazine | - | n-Butanol | 70 then reflux | - | High (>90% purity) | [7] |
Table 2: Conditions for Regioselective Pyrazole Synthesis
| Entry | Reactants | Conditions | Major Product | Regioselectivity | Reference |
| 1 | 1,3-Diketone + Phenylhydrazine | 2,2,2-Trifluoroethanol (TFE) as solvent | 3-CF3 pyrazole | Dramatically Increased | [4] |
| 2 | N'-Benzylidene tolylsulfonohydrazides + Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | 5-Aryl-3-trifluoromethyl pyrazole | Highly Regioselective | [3] |
| 3 | N-Arylhydrazones + Nitroolefins | Ethylene glycol (thermal) or TFE/TFA | 1,3,5-Tri- and 1,3,4,5-tetrasubstituted pyrazoles | Excellent | [8] |
| 4 | Acetylenic Ketones + Substituted Hydrazines | - | 1,3,5-Substituted pyrazoles | Highly Regioselective | [9] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or specialized solvent like TFE)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
Procedure:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate can be added.[1] The addition may be exothermic.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using TLC.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or require the addition of a non-solvent (like water).[6]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a cold solvent.[6] The crude product can be further purified by recrystallization or column chromatography.[1]
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Minimizing Side Reactions in Classical Pyrazole Synthesis from &#...: Ingenta Connect [ingentaconnect.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, as well as multi-component synthesis strategies.[2] The Paal-Knorr synthesis is a well-known method that utilizes 1,3-dicarbonyl compounds and hydrazines to produce pyrazole derivatives.[3]
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[4] Incomplete reactions are a common cause; ensuring your starting materials are fully consumed by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[5] The stability of the hydrazine reagent can also be a factor; it is advisable to use a freshly opened or purified reagent as they can degrade over time.[4]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[4] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[4] The choice of solvent can play a significant role; for instance, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity compared to protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[6]
Q4: My reaction mixture has turned a dark color. What is the cause and how can I resolve this?
A4: Discoloration, often to yellow or red, is a common observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2][4] This is often due to the formation of colored impurities from the hydrazine starting material.[4] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[4] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[4] Purification techniques like recrystallization or passing the product through a short plug of silica gel can help remove these colored impurities.[4][7]
Q5: How can I effectively purify my pyrazole product?
A5: The most common methods for purifying pyrazole compounds are column chromatography on silica gel and recrystallization.[7] For liquid pyrazoles, distillation is also a viable option.[7] If you encounter issues with your compound sticking to the silica gel during column chromatography, deactivating the silica with triethylamine or using neutral alumina can be effective.[7][8] For recrystallization, common solvents include ethanol, methanol, isopropanol, and acetone.[9] If your compound "oils out," try using a larger volume of solvent or cooling the solution more slowly.[9]
Troubleshooting Guides
Issue 1: Low Product Yield
A systematic approach can help identify the root cause of low yields.
Symptoms:
-
Low isolated yield of the desired pyrazole product.
-
Presence of significant amounts of unreacted starting materials in the final reaction mixture, as observed by TLC or NMR.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions. Use freshly opened or purified hydrazine derivatives as they can degrade.[4] |
| Suboptimal Stoichiometry | Verify the stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[4] |
| Inadequate Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time.[4] For many condensation reactions, heating under reflux may be necessary.[5] |
| Incorrect Catalyst | The choice and amount of acid or base catalyst are critical. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[5] If using a hydrazine salt, adding a mild base like sodium acetate can be beneficial.[4] |
| Side Reactions | Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[4] |
Issue 2: Formation of Regioisomers
Controlling regioselectivity is a key challenge with unsymmetrical substrates.
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC that are difficult to separate.
Possible Causes & Solutions:
| Factor | Optimization Strategy |
| Solvent Choice | The polarity of the solvent can influence regioselectivity. Aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to favor the formation of a single regioisomer in certain cases.[6] |
| Reaction pH | The pH of the reaction can affect the outcome. Acidic conditions might favor one isomer, while basic conditions could favor the other.[4] |
| Steric Hindrance | The steric bulk of substituents on the hydrazine or the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[4] |
| Temperature Control | Running the reaction at a lower temperature may enhance the kinetic control of the reaction, potentially favoring one regioisomer over the other. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a typical procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine or hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Optional: Acid or base catalyst
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[4]
-
If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[4]
-
Once the reaction is complete (typically when the starting material spot is no longer visible on TLC), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration.[4] Alternatively, the solvent can be removed under reduced pressure.[4]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid pyrazole products.
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole is soluble when hot but sparingly soluble when cold.[9] Common single solvents include ethanol, methanol, and ethyl acetate.[9] Mixed solvent systems like ethanol/water or hexane/ethyl acetate can also be effective.[9]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualized Workflows
Caption: Troubleshooting workflow for low reaction yield in pyrazole synthesis.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unit 4 Pyrazole | PDF [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
This technical support guide provides detailed purification protocols, troubleshooting advice, and frequently asked questions for researchers working with 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid.
Purification Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of the target compound.
Question: My compound is streaking badly on the silica TLC plate, making it difficult to assess purity or develop a column chromatography method. What can I do?
Answer: Streaking of carboxylic acids on silica gel is a common issue caused by strong interactions with the acidic silanol groups on the stationary phase. This can be mitigated by adding a small amount of a polar, acidic modifier to your mobile phase.
-
Solution: Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane). This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in more defined spots.[1] For preparative column chromatography, this modification will also lead to better peak shapes and improved separation.
Question: I am attempting to purify my crude product by recrystallization, but it either "oils out" or fails to crystallize altogether. What should I try?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point.[2] Failure to crystallize can be due to persistent impurities or an unsuitable solvent system.
-
Troubleshooting Steps:
-
Ensure High Purity: Impurities can significantly inhibit crystallization. Consider performing an initial acid-base extraction to remove non-acidic impurities before attempting recrystallization.
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[2] For this aromatic carboxylic acid, consider solvent systems like ethanol/water, acetone/hexane, or toluene.[3][4][5]
-
Control Cooling Rate: Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling often promotes oiling out or amorphous precipitation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous pure batch.
-
Question: My yield is very low after performing an acid-base extraction and re-precipitation. What are the likely causes?
Answer: Low recovery from an acid-base extraction protocol typically points to incomplete extraction or incomplete precipitation.
-
Possible Causes & Solutions:
-
Incomplete Extraction: Ensure the basic solution (e.g., aqueous NaOH) is thoroughly mixed with the organic solution containing your compound to fully convert the carboxylic acid to its water-soluble carboxylate salt.[6] Perform the aqueous extraction multiple times (e.g., 3x) with fresh base to ensure complete transfer to the aqueous layer.
-
Incomplete Precipitation: After isolating the aqueous layer, ensure it is acidified sufficiently to fully re-protonate the carboxylate. Add acid (e.g., HCl) dropwise while stirring and check the pH with litmus or pH paper until it is strongly acidic (pH 2-3).[7]
-
Premature Filtration: Ensure precipitation is complete by cooling the acidified solution in an ice bath before filtering.
-
Question: The purity of my compound does not improve after column chromatography. All my fractions seem to be mixed. Why is this happening?
Answer: This issue can arise from several factors, including compound instability, improper column packing, or using an inappropriate solvent system.
-
Troubleshooting Steps:
-
Check Compound Stability: Verify that your compound is stable on silica gel. You can do this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) have appeared.[8]
-
Optimize Mobile Phase: A well-chosen mobile phase should provide a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate.[9] As mentioned, adding a small amount of acid can prevent tailing, which often leads to overlapping fractions.[8]
-
Proper Loading: Load the compound onto the column in a minimal amount of solvent to ensure a tight starting band. Adsorbing the crude product onto a small amount of silica gel and loading the dry powder can often improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound? A1: As a solid, it is typically a white to off-white or pale yellow powder or crystalline solid.
Q2: How can I confirm the purity of my final product? A2: The purity of the final compound should be assessed using multiple analytical techniques. Thin-Layer Chromatography (TLC) provides a quick check for impurities. High-Performance Liquid Chromatography (HPLC) offers a more quantitative assessment.[10] Final confirmation of structure and purity is typically achieved through spectroscopic methods like 1H NMR, 13C NMR, and Mass Spectrometry.[11]
Q3: What are the most common impurities I might encounter during the synthesis? A3: Common impurities depend on the synthetic route but can include unreacted starting materials (e.g., the corresponding diketo acid or ester precursor), side-products from incomplete cyclization, or byproducts from the deprotection of the benzyl group if harsh conditions are used.
Q4: What is the recommended storage condition for this compound? A4: For long-term stability, the compound should be stored in a cool, dark, and dry place, often at -20°C for maximum shelf life.[7]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities from the crude product.
-
Dissolution: Dissolve the crude solid in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.[12][13]
-
Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1M NaOH solution, combining all aqueous extracts. The desired compound is now in the aqueous layer as its sodium salt.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate out of the solution.[7][14]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified solid under vacuum to yield the final product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained from synthesis or after an initial acid-base extraction.
-
Solvent Selection: Place a small amount of the compound in a test tube and add a potential solvent (e.g., ethanol, methanol, or an ethanol/water mixture) dropwise. Heat the mixture to boiling. A good solvent will dissolve the compound completely when hot.[2]
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purification by Silica Gel Column Chromatography
This method is used when recrystallization is ineffective at removing impurities with similar polarities.[15]
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives the target compound an Rf value of approximately 0.2-0.4. A common system for such compounds is a mixture of hexane and ethyl acetate (e.g., starting with 70:30 Hexane:EtOAc) with the addition of 1% acetic acid to prevent streaking.[9]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (if performing flash chromatography) to begin eluting the compounds.
-
Fraction Collection: Collect fractions as the solvent drips from the bottom of the column. Monitor the fractions by TLC to identify which ones contain the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Quantitative Data Summary
The following table summarizes typical outcomes for the purification of pyrazole carboxylic acids using the described methods. Actual results may vary based on the initial purity of the crude material.
| Purification Method | Typical Recovery Rate | Expected Purity (by HPLC) | Notes |
| Acid-Base Extraction | 85-95% | >90% | Highly effective for removing non-acidic impurities. |
| Recrystallization | 70-90% | >98% | Efficiency depends heavily on solvent choice and initial purity. |
| Column Chromatography | 60-85% | >99% | Best for separating closely related impurities; yield can be lower due to tailing or difficult separation. |
Visual Workflow for Purification
The diagram below illustrates a logical workflow for the purification of this compound.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. vernier.com [vernier.com]
- 13. study.com [study.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Overcoming Solubility Issues of Pyrazole Carboxylic Acids
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing common solubility challenges encountered when working with pyrazole carboxylic acids in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole carboxylic acid poorly soluble in many common organic solvents?
A: The limited solubility of pyrazole carboxylic acids stems from the interplay of two key structural features:
-
The Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. In the solid state, these molecules often form strong intermolecular hydrogen bonds with each other, creating a stable crystal lattice that is difficult for solvents to break apart.
-
The Pyrazole Ring: This aromatic heterocycle contains nitrogen atoms, contributing to the molecule's polarity and hydrogen bonding capability.[1]
For a solvent to be effective, it must overcome the energy of this crystal lattice. Solvents that cannot effectively compete for these hydrogen bonds (like non-polar solvents such as hexane or toluene) will be poor solvents for these compounds.[2] Polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., ethanol, methanol) are generally more effective.[1][2]
Q2: What are the first simple steps I should take to improve the solubility of my compound?
A: Before moving to more complex chemical modifications, consider these initial physical methods:
-
Solvent Screening: Test a range of solvents from different classes (polar aprotic, polar protic, and non-polar). Sometimes a mixture of solvents (a co-solvent system) can be more effective than a single solvent.
-
Heating: Gently heating the mixture can often increase the rate of dissolution and the amount of solute that can be dissolved. Always be mindful of the compound's thermal stability.
-
Sonication: Using an ultrasonic bath can help break apart solid particles and accelerate the dissolution process, especially for kinetically slow dissolutions.
Q3: Can adding a small amount of water to my organic solvent improve solubility?
A: Yes, this can be a surprisingly effective technique. For certain organic solvents, particularly Lewis-base solvents and those with a carbonyl group (like cyclohexanone), the presence of a small amount of water can significantly increase the solubility of carboxylic acids.[3][4][5][6] The water molecules can help to solvate the polar carboxylic acid group, disrupting the crystal lattice and facilitating dissolution in the bulk organic solvent.
Troubleshooting Guide
Issue 1: My compound is soluble in a hot solvent but crashes out of solution upon cooling.
This is a common issue, particularly during recrystallization, and indicates that the solvent has a limited capacity for your compound at lower temperatures.
Solutions:
-
Use a Co-solvent System: Introduce a second, "stronger" solvent in which your compound is more soluble. Add just enough of the stronger solvent to the hot solution to keep the compound dissolved as it cools to the desired temperature.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Slower cooling can sometimes prevent rapid precipitation and lead to the formation of more manageable crystals.
Issue 2: I need to run a reaction in a non-polar solvent (e.g., Toluene, Dichloromethane), but my pyrazole carboxylic acid is insoluble.
This is a frequent challenge in organic synthesis where reaction conditions dictate the use of non-polar media.
Solutions:
-
Salt Formation: Convert the carboxylic acid to a salt. An organic-soluble salt can be formed by reacting the acid with a suitable base, such as an amine (e.g., triethylamine, DBU) or by using a tetra-alkyl ammonium hydroxide.[7][8] This masks the acidic proton and breaks the hydrogen bonding network, often dramatically increasing solubility in less polar solvents.
-
Esterification: Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). Esters are significantly less polar and do not form the strong hydrogen bonds characteristic of carboxylic acids, leading to much better solubility in non-polar organic solvents. This is a "protecting group" strategy; the ester can be hydrolyzed back to the carboxylic acid after the reaction.
Issue 3: My compound shows poor solubility in the mobile phase during chromatographic purification.
Poor solubility can lead to band broadening, tailing peaks, and low recovery.
Solutions:
-
Mobile Phase Modification: Add a small percentage of a stronger, more polar solvent to your mobile phase. For reverse-phase chromatography, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of the carboxylic acid, making it less polar and often improving its solubility and retention characteristics. For normal-phase chromatography, adding a polar modifier like methanol or ethanol to a non-polar mobile phase can help.
Data & Protocols
Table 1: Qualitative Solubility of a Generic Pyrazole Carboxylic Acid
| Solvent Class | Solvent Example | Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, disrupts the solute-solute interactions. |
| N,N-Dimethylformamide (DMF) | High | Strong hydrogen bond acceptor, effectively solvates the polar groups. | |
| Polar Protic | Methanol / Ethanol | Moderate | Can act as both H-bond donor and acceptor, but may be less effective than DMSO/DMF. |
| Water | Low to Moderate | Highly polar, but the non-polar pyrazole backbone can limit solubility.[1] | |
| Less Polar | Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity, may require heating. |
| Ethyl Acetate | Low | Lower polarity, less effective at solvating the carboxylic acid. | |
| Non-Polar | Toluene / Hexane | Very Low | Cannot effectively solvate the polar functional groups or break the crystal lattice.[2] |
Experimental Protocols
Protocol 1: General Solubility Assessment
This protocol provides a straightforward method for determining the qualitative solubility of your compound.[9][10][11]
Objective: To estimate the solubility of a pyrazole carboxylic acid in various solvents.
Materials:
-
Pyrazole carboxylic acid sample
-
A selection of test solvents (e.g., water, methanol, acetone, ethyl acetate, toluene, DMSO)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 10 mg of the pyrazole carboxylic acid and place it into a clean, dry test tube.
-
Add the selected solvent to the test tube in 0.25 mL increments.
-
After each addition, cap the tube and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid against a contrasting background.
-
Continue adding solvent up to a total volume of 1.0 mL.
-
Record the approximate volume of solvent required to fully dissolve the solid. Classify solubility as "high" (<0.5 mL), "moderate" (0.5-1.0 mL), or "low" (>1.0 mL required).
Protocol 2: Improving Solubility via Sodium Salt Formation
Objective: To convert a poorly soluble pyrazole carboxylic acid into its more soluble sodium salt.[12]
Materials:
-
Pyrazole carboxylic acid
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Solvent (e.g., water, methanol, or a mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve or suspend 1.0 equivalent of the pyrazole carboxylic acid in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Slowly add 1.0 to 1.1 equivalents of sodium bicarbonate as a solid or a solution of sodium hydroxide (e.g., 1M in water) to the stirring mixture.
-
If using sodium bicarbonate, effervescence (CO₂ evolution) will be observed. Continue stirring until the effervescence ceases.
-
Stir the reaction at room temperature for 1-2 hours to ensure complete conversion. The mixture should become a clear solution as the salt forms.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid sodium salt of the pyrazole carboxylic acid.
-
The resulting salt can be tested for solubility in the desired organic solvent.
Visual Guides
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical progression of steps to diagnose and solve solubility problems.
Caption: A decision tree to guide researchers through solving solubility challenges.
Chemical Strategies to Enhance Solubility
This diagram illustrates how chemical modification can alter the properties of a pyrazole carboxylic acid to improve its solubility.
Caption: Chemical modifications to improve the solubility of pyrazole carboxylic acids.
Relevant Signaling Pathway: COX-2 Inhibition
Many pyrazole-containing drugs, such as Celecoxib, function as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme.[13][14][15] Understanding this pathway is crucial for drug development professionals.
Caption: Inhibition of the COX-2 pathway by a pyrazole-containing drug like Celecoxib.[13][16][17]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. ClinPGx [clinpgx.org]
- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: a Claisen condensation followed by a Knorr pyrazole synthesis (cyclization).
Step 1: Claisen Condensation to form Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate
Objective: To synthesize the 1,3-diketone intermediate.
Materials:
-
4-Benzyloxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Toluene
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 eq.) in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-benzyloxyacetophenone (1.0 eq.) at room temperature.
-
After stirring for 15-20 minutes, add diethyl oxalate (1.2 eq.) dropwise, maintaining the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-cold 1M HCl.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate. This intermediate is often used in the next step without further purification.
Step 2: Knorr Pyrazole Synthesis and Hydrolysis
Objective: To form the pyrazole ring and hydrolyze the ester to the carboxylic acid.
Materials:
-
Crude ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Dissolve the crude ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq.) dropwise to the stirred solution. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Once the cyclization is complete, cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (3.0 eq.) in water and heat the mixture to reflux for 2-3 hours to facilitate ester hydrolysis.
-
After hydrolysis, cool the reaction mixture in an ice bath and acidify with 2M HCl until the pH is approximately 2-3.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
The following tables provide representative quantitative data for the synthesis. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Claisen Condensation | 4-Benzyloxyacetophenone, Diethyl oxalate, NaOEt | Ethanol | 25-30 | 2-4 | 85-95 (crude) |
| 2. Knorr Synthesis & Hydrolysis | Diketone intermediate, Hydrazine hydrate, NaOH | Ethanol/Water | 78-100 | 6-9 | 75-85 (isolated) |
Table 2: Purity and Characterization
| Compound | Appearance | Melting Point (°C) | Purity (by HPLC) (%) |
| This compound | Off-white to pale yellow solid | 220-225 | >98 |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
Troubleshooting Guides and FAQs
Q1: The yield of the Claisen condensation (Step 1) is low. What are the common causes and solutions?
-
Cause: Incomplete reaction due to inactive base.
-
Solution: Sodium ethoxide is hygroscopic and can degrade upon exposure to moisture. Use freshly prepared sodium ethoxide or a recently purchased, properly stored batch. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
-
Cause: Reversible reaction equilibrium.
-
Solution: The final deprotonation of the β-keto ester drives the Claisen condensation to completion.[1] Ensure a sufficient amount of a strong base (at least one full equivalent of sodium ethoxide) is used.
-
-
Cause: Competing self-condensation of diethyl oxalate.
-
Solution: While less common, ensuring the dropwise addition of diethyl oxalate to the solution of the acetophenone and base can minimize this side reaction.
-
Q2: The Knorr pyrazole synthesis (Step 2) results in a dark, impure product. How can this be improved?
-
Cause: Hydrazine decomposition or side reactions. Hydrazine can be unstable, and reactions involving it can sometimes produce colored impurities.[2]
-
Solution 1: Control the reaction temperature. While reflux is necessary, excessive heat or prolonged reaction times can lead to degradation. Monitor the reaction closely by TLC and stop heating once the starting material is consumed.
-
Solution 2: Use a silica gel plug. Before full purification, dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can help remove highly colored, non-polar impurities.[2]
-
Solution 3: Recrystallization. Choose an appropriate solvent system for recrystallization to purify the final product. Ethanol/water or toluene are often good starting points. The use of activated charcoal during recrystallization can also help remove colored impurities.
-
Q3: The final product, this compound, is difficult to purify. What are the recommended methods?
-
Primary Method: Recrystallization. This is the most common and scalable method for purifying solid organic compounds.
-
Solvent Selection: Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Good candidates include ethanol, methanol, acetic acid, or mixtures with water.
-
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product.
-
Column Chromatography: While effective, column chromatography is less ideal for large-scale purification due to the large volumes of solvent required. It is best used for small-scale purification or if recrystallization fails to remove a persistent impurity.
Q4: During scale-up, the reaction in Step 2 becomes highly exothermic upon addition of hydrazine hydrate. How can this be managed?
-
Cause: The condensation of hydrazine with a dicarbonyl compound can be exothermic.
-
Solution 1: Controlled Addition. Add the hydrazine hydrate slowly and dropwise to the reaction mixture.
-
Solution 2: Efficient Cooling. Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice bath, to dissipate the heat generated.
-
Solution 3: Dilution. Using a sufficient volume of solvent can help to absorb and dissipate the heat of reaction.
-
Q5: Are there any alternative, greener synthesis methods available?
-
Microwave-assisted synthesis: For smaller scale reactions, microwave irradiation can significantly reduce reaction times and potentially increase yields for the Knorr pyrazole synthesis step.[3][4]
-
Catalyst choice: Some studies have shown that using catalysts like nano-ZnO can improve the efficiency of pyrazole synthesis under greener conditions.[3]
-
Flow Chemistry: For industrial-scale production, flow chemistry offers enhanced control over reaction parameters, improved safety, and efficient scaling up of pyrazole synthesis.
References
Preventing decarboxylation of pyrazole-3-carboxylic acid during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-3-carboxylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, with a primary focus on preventing unwanted decarboxylation during chemical reactions.
FAQs: Quick Answers to Common Problems
Q1: My reaction is showing a significant amount of decarboxylated pyrazole as a byproduct. What is the most likely cause?
A1: The most common cause of decarboxylation is elevated reaction temperature. Pyrazole-3-carboxylic acid is susceptible to losing CO2 upon heating. The presence of certain metals, such as copper(II), can also facilitate decarboxylation[1].
Q2: How can I avoid decarboxylation when performing an amide coupling reaction?
A2: The most reliable method to prevent decarboxylation during amide coupling is to first convert the pyrazole-3-carboxylic acid to its corresponding acid chloride. This activated intermediate readily reacts with amines at lower temperatures, thus avoiding the conditions that promote decarboxylation[2][3][4][5]. Alternatively, using standard peptide coupling reagents at or below room temperature can also be effective.
Q3: What is the thermal stability of pyrazole-3-carboxylic acid?
A3: 1H-Pyrazole-3-carboxylic acid has a melting point in the range of 204-213 °C, at which point it also begins to decompose, indicating that decarboxylation is likely to occur at these temperatures.
Q4: Are there specific coupling reagents that are better at preventing decarboxylation?
Q5: Can I perform an esterification without causing decarboxylation?
A5: Yes. Similar to amide coupling, converting the carboxylic acid to the acid chloride first is a highly effective strategy for esterification[2]. Another approach is to use a mild, room-temperature esterification protocol, for example, using POCl3 as a catalyst.
Troubleshooting Guides
Problem 1: Significant Decarboxylation Observed During Amide Coupling
If you are observing the formation of pyrazole as a major byproduct during your amide coupling reaction, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Maintain the reaction temperature at or below room temperature (0-25 °C). | Pyrazole-3-carboxylic acid is thermally labile and will decarboxylate at elevated temperatures. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. | Even at lower temperatures, prolonged exposure to reaction conditions can lead to gradual decarboxylation. |
| Use of Metal Catalysts (e.g., Copper) | Avoid using metal catalysts known to promote decarboxylation, such as copper salts[1]. | Certain metals can lower the activation energy for the decarboxylation reaction. |
| Direct Coupling of the Carboxylic Acid | Convert the carboxylic acid to the more reactive acid chloride intermediate before adding the amine. | The acid chloride is highly reactive and will typically react with the amine at low temperatures, avoiding the need for heat. |
| Inefficient Coupling Reagent | Switch to a more reactive coupling reagent like HATU or PyBOP to facilitate a faster reaction at a lower temperature. | More efficient coupling reagents can drive the reaction to completion more quickly, reducing the time the substrate is exposed to potentially decarboxylating conditions. |
Problem 2: Low Yield in Esterification Reactions
Low yields in esterification reactions can also be a result of decarboxylation or incomplete reaction. The following table provides troubleshooting advice.
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature (e.g., refluxing in alcohol) | Employ a milder esterification protocol, such as conversion to the acid chloride followed by reaction with the alcohol at room temperature[2]. | As with amide coupling, high temperatures will lead to decarboxylation of the starting material. |
| Strongly Acidic Conditions | If using acid catalysis, opt for milder conditions or a different method altogether. | While acid catalysis is common for esterification, strongly acidic conditions combined with heat can promote decarboxylation. |
| Poor Activation of the Carboxylic Acid | Use a more effective activating agent. For example, use thionyl chloride or oxalyl chloride to form the acid chloride. | Incomplete conversion to the desired ester can be due to poor activation of the carboxylic acid. |
Experimental Protocols
Protocol 1: High-Yield Amide Synthesis via Acid Chloride Intermediate
This two-step protocol is a robust method for synthesizing pyrazole-3-carboxamides while avoiding decarboxylation[2][3].
Step 1: Synthesis of Pyrazole-3-carbonyl chloride
-
Materials:
-
Pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous DMF (catalytic amount if using oxalyl chloride)
-
Anhydrous solvent (e.g., DCM or Toluene)
-
-
Procedure:
-
Suspend pyrazole-3-carboxylic acid in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add an excess of thionyl chloride (e.g., 2-5 equivalents) dropwise at 0 °C. Alternatively, use oxalyl chloride (1.1-1.5 equivalents) with a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
The resulting crude pyrazole-3-carbonyl chloride is typically used in the next step without further purification.
-
Step 2: Amide Coupling
-
Materials:
-
Crude pyrazole-3-carbonyl chloride
-
Amine of interest
-
Anhydrous solvent (e.g., DCM, THF, or Toluene)
-
Base (e.g., Triethylamine, DIPEA, or Pyridine)
-
-
Procedure:
-
Dissolve the amine (1.0-1.2 equivalents) and base (1.5-2.0 equivalents) in an anhydrous solvent under an inert atmosphere and cool to 0 °C.
-
Dissolve the crude pyrazole-3-carbonyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Mild Esterification via Acid Chloride Intermediate
This protocol provides a method for the synthesis of pyrazole-3-carboxylates, minimizing the risk of decarboxylation[2].
-
Materials:
-
Crude pyrazole-3-carbonyl chloride (prepared as in Protocol 1, Step 1)
-
Alcohol of interest
-
Anhydrous solvent (e.g., DCM or the alcohol itself)
-
Base (e.g., Pyridine or Triethylamine, optional but recommended)
-
-
Procedure:
-
Dissolve the alcohol (1.0-5.0 equivalents) and a catalytic amount of base in an anhydrous solvent.
-
Add the crude pyrazole-3-carbonyl chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).
-
Work up the reaction as described in Protocol 1, Step 2 (amide coupling).
-
Purify the product by column chromatography or distillation.
-
Data and Visualizations
Thermal Stability of Pyrazole-3-Carboxylic Acid
| Parameter | Value | Indication |
| Melting Point | 204-213 °C | Decomposition and likely decarboxylation occur at this temperature. |
Workflow for Preventing Decarboxylation in Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Logical Relationship of Factors Leading to Decarboxylation
Caption: Factors contributing to unwanted decarboxylation.
References
- 1. Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazol ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01906B [pubs.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: N-Alkylation of Pyrazole Carboxylic Esters
Welcome to the technical support center for the N-alkylation of pyrazole carboxylic esters. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic transformation. Here you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to help you optimize your reactions, control regioselectivity, and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of unsymmetrical pyrazole carboxylic esters?
The principal challenge is controlling the regioselectivity of the reaction.[1][2][3][4] The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), both of which are nucleophilic. Direct alkylation often results in a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and may have different biological activities.[2] The similar electronic properties of the two nitrogen atoms complicate selective functionalization.[1][3][4]
Q2: What key factors influence whether the alkylation occurs at the N1 or N2 position?
The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: This is a primary determinant.[2][5][6][7] The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For example, a bulky substituent at the C5 position will direct alkylation to the N1 position.
-
Electronic Effects: The nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups, like the carboxylic ester, can influence the electron density and, therefore, the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence or even switch the regioselectivity.[1][2][4]
-
Alkylating Agent: The structure and reactivity of the electrophile are crucial.[2] Sterically demanding alkylating agents, such as α-halomethylsilanes, have been developed to achieve high N1 selectivity.[2][8]
Q3: Can over-alkylation occur to form a pyrazolium salt?
Yes, after the initial N-alkylation, the remaining ring nitrogen can be further alkylated by an alkyl halide to form a dialkylpyrazolium salt.[9] This is typically a side reaction that can be minimized by using a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents).
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of pyrazole carboxylic esters.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the pyrazole N-H. | 1. Use a Stronger Base: Switch from a weaker base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH).[2] |
| 2. Poorly Reactive Electrophile: The alkylating agent is not sufficiently reactive under the chosen conditions. | 2. Increase Electrophilicity: Change the leaving group on the alkylating agent to a more reactive one (e.g., from -Cl to -I). Alternatively, consider using more reactive electrophiles like trichloroacetimidates.[5][6][7] | |
| 3. Insufficient Reaction Time/Temp: The reaction has not reached completion. | 3. Increase Temperature & Time: Gently heat the reaction (e.g., to 50-80°C) and monitor by TLC or LC-MS until the starting material is consumed.[10] | |
| Poor Regioselectivity (Mixture of N1/N2 Isomers) | 1. Steric Control is Insufficient: The substituents on the pyrazole ring and/or the alkylating agent are not bulky enough to direct the reaction to a single nitrogen. | 1. Modify the Alkylating Agent: Use a more sterically hindered alkylating agent to favor reaction at the less hindered nitrogen.[8] |
| 2. Inappropriate Base/Solvent System: The chosen conditions do not favor one isomer over the other. The nature of the cation from the base can also play a role.[1][4] | 2. Optimize Reaction Conditions: Systematically screen different base/solvent combinations. For example, NaH in DME or MeCN has been shown to be highly regioselective for certain substrates.[1] See the data table below for guidance. | |
| Formation of Side Products | 1. Over-alkylation: Excess alkylating agent leads to the formation of pyrazolium salts.[9] | 1. Control Stoichiometry: Use a slight excess (1.0-1.2 eq.) of the alkylating agent and add it dropwise to the reaction mixture. |
| 2. Reaction with Ester Group: Strong bases or high temperatures could potentially lead to side reactions involving the carboxylic ester moiety. | 2. Use Milder Conditions: If ester hydrolysis or other side reactions are suspected, try using a milder base (e.g., K₂CO₃) at room temperature, accepting a potentially longer reaction time. | |
| Difficult Purification | 1. Similar Polarity of Isomers: The N1 and N2 regioisomers often have very similar polarities, making separation by column chromatography challenging. | 1. Optimize Chromatography: Use a high-efficiency silica gel and test various solvent systems (e.g., gradients of ethyl acetate in hexanes). If separation is still poor, consider derivatization of the mixture to alter polarity, followed by separation and removal of the directing group. |
Impact of Reaction Conditions on Regioselectivity
The following table summarizes how different reaction conditions can influence the outcome of N-alkylation on substituted pyrazoles.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp. | Outcome (N1:N2 Ratio or Major Product) |
| Acetyl-CF₃-pyrazole | ICH₂CO₂Et | K₂CO₃ | MeCN | Reflux | Equimolar mixture of N1 and N2 isomers.[4] |
| Pyridinyl-CF₃-pyrazole | ICH₂CO₂Et | NaH | DME-MeCN | Reflux | Highly regioselective for the 5-CF₃-pyrazole isomer (N1).[1] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | Reflux | 77% Yield (Regioisomer mixture if unsymmetrical).[5][7] |
| 3-Aryl Pyrazoles | Bulky α-halomethylsilanes | KHMDS | THF | RT | Highly selective for N1 isomer (>92:8).[8] |
Key Experimental Protocols
Protocol 1: N1-Selective Alkylation using Sodium Hydride (NaH)
This protocol is adapted for achieving high regioselectivity, particularly when steric factors can be exploited.
Materials:
-
Substituted Pyrazole Carboxylic Ester (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq.)
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.)
-
Anhydrous solvent (e.g., DMF, THF, or DME)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate and Brine
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole carboxylic ester.
-
Add anhydrous solvent to dissolve the starting material.
-
Carefully add the NaH dispersion portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).[11]
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[11]
-
Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[11]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by silica gel column chromatography.
Visual Guides
Regioselectivity in Pyrazole Alkylation
Caption: Logical diagram illustrating the two possible regioisomeric products.
General Experimental Workflow
Caption: A typical experimental workflow for base-mediated N-alkylation.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common reaction issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolving Enantiomers of Chiral Pyrazole Derivatives
Welcome to the technical support center for the resolution of chiral pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of chiral pyrazole derivatives?
A1: The three main techniques for resolving chiral pyrazole derivatives are:
-
Chiral Chromatography (HPLC/SFC): This method physically separates enantiomers using a chiral stationary phase (CSP). It is a widely used and effective technique for both analytical and preparative scale separations.[1][2]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic pyrazole derivative with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[3][4]
-
Enzymatic Resolution: This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.[5]
Q2: How do I choose the best resolution method for my specific chiral pyrazole derivative?
A2: The choice of method depends on several factors:
-
Scale of Separation: For small-scale analytical purposes or purification of milligrams to a few grams, chiral chromatography is often the most efficient method. For large-scale industrial production, diastereomeric crystallization can be more cost-effective.
-
Functional Groups: The presence of specific functional groups on your pyrazole derivative will dictate the feasibility of certain methods. For example, diastereomeric crystallization is most effective for pyrazoles that are acidic or basic, allowing for salt formation. Enzymatic resolution is suitable for pyrazoles containing functional groups like esters or alcohols that can be acted upon by enzymes like lipases.
-
Availability of Resources: Chiral chromatography requires specialized columns and instrumentation. Diastereomeric crystallization requires screening of various resolving agents and solvents. Enzymatic resolution requires access to suitable enzymes and optimization of reaction conditions.
Q3: Can I use the same chiral column for different types of pyrazole derivatives?
A3: While some chiral columns show broad applicability, the success of a separation is highly dependent on the specific structures of the analyte and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are effective for a wide range of compounds, including pyrazole derivatives.[1][2] However, it is often necessary to screen different columns and mobile phases to find the optimal conditions for a new compound.
Q4: What are common chiral resolving agents for basic pyrazole derivatives?
A4: For pyrazole derivatives containing a basic nitrogen atom, common chiral resolving agents are chiral acids such as tartaric acid, camphorsulfonic acid, and mandelic acid.[3]
Q5: What types of enzymes are typically used for the kinetic resolution of pyrazole derivatives?
A5: Lipases are the most commonly used enzymes for the kinetic resolution of chiral compounds containing ester or alcohol functionalities.[6][7] These enzymes can catalyze the enantioselective hydrolysis of an ester or the acylation of an alcohol.
Troubleshooting Guides
Chiral Chromatography (HPLC/SFC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Unsuitable elution mode (Normal Phase, Polar Organic, Reversed Phase). | - Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).[1][2]- Optimize the mobile phase by varying the type and ratio of solvents.- For basic compounds, consider adding a small amount of an amine modifier (e.g., diethylamine). For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid).[8] |
| Poor peak shape (tailing or fronting) | - Secondary interactions between the analyte and the CSP.- Sample overload.- Inappropriate sample solvent. | - Add a modifier to the mobile phase to reduce non-specific interactions.- Reduce the amount of sample injected onto the column.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Fluctuating retention times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column thoroughly after use and store it in the recommended solvent. |
Diastereomeric Crystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Diastereomeric salt is too soluble in the chosen solvent.- Insufficient concentration of the diastereomeric salt. | - Screen a wider range of solvents with varying polarities.- Concentrate the solution to induce crystallization.- Try cooling the solution to a lower temperature. |
| Low diastereomeric excess (d.e.) of the crystallized salt | - Small difference in solubility between the two diastereomers.- Co-crystallization of both diastereomers.- Crystallization occurred too quickly. | - Perform a thorough solvent screening to maximize the solubility difference.- Allow the crystallization to proceed slowly over a longer period.- Consider using a different chiral resolving agent.[9] |
| Oily precipitate instead of crystals | - The melting point of the diastereomeric salt is below the temperature of the solution.- Presence of impurities. | - Use a higher boiling point solvent or cool the solution further.- Purify the racemic pyrazole derivative before the resolution step. |
Enzymatic Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | - Inactive enzyme.- Unsuitable reaction conditions (pH, temperature, solvent).- The pyrazole derivative is not a substrate for the enzyme. | - Ensure the enzyme is stored correctly and has not expired.- Optimize the reaction pH, temperature, and solvent. Lipases often work well in organic solvents.[6]- Screen a variety of enzymes (e.g., different lipases).[10][11] |
| Low enantiomeric excess (e.e.) | - The enzyme has low enantioselectivity for the substrate.- Reaction has proceeded past 50% conversion (for kinetic resolution).- Racemization of the starting material or product under the reaction conditions. | - Screen different enzymes for higher enantioselectivity.- Carefully monitor the reaction progress and stop it at or near 50% conversion.- Investigate the stability of the enantiomers under the reaction conditions and consider milder conditions if necessary.[12] |
| Difficult separation of product and remaining starting material | - Similar physical properties of the starting material and product. | - If an ester was hydrolyzed, an acid-base extraction can be used to separate the resulting carboxylic acid from the unreacted ester.- Utilize column chromatography with an appropriate stationary and mobile phase. |
Data Presentation
Table 1: Chiral HPLC Resolution of 4,5-dihydro-1H-pyrazole Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Derivative 1 | Lux Cellulose-2 | Methanol/Acetonitrile (1:1) | 2.5 |
| Derivative 2 | Lux Amylose-2 | n-Hexane/Ethanol | 4.1 |
| Derivative 3 | Lux Cellulose-2 | 100% Methanol | 3.2 |
| Derivative 4 | Lux Amylose-2 | n-Hexane/Ethanol | 5.8 |
| Derivative 5 | Lux Cellulose-2 | 100% Acetonitrile | 1.9 |
| (Data synthesized from[1][2]) |
Table 2: Diastereomeric Crystallization of Chiral Amines with Chiral Acids (Model System)
| Racemic Amine | Chiral Resolving Agent | Solvent | Diastereomeric Excess (d.e.) of Crystals |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | Ethanol | >95% |
| 2-Methylpiperidine | (S)-Mandelic Acid | Isopropanol | 85% |
| 1-(1-Naphthyl)ethylamine | (R)-Camphorsulfonic Acid | Methanol | >90% |
| (Data represents typical results and is for illustrative purposes) |
Table 3: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols (Model System)
| Racemic Alcohol | Enzyme | Acyl Donor | Enantiomeric Excess (e.e.) of Unreacted Alcohol |
| 1-Phenylethanol | Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | >99% |
| 2-Octanol | Pseudomonas cepacia lipase | Isopropenyl acetate | 98% |
| (±)-Menthol | Candida rugosa lipase | Vinyl acetate | 95% |
| (Data represents typical results and is for illustrative purposes) |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Pyrazole Derivatives
-
Column Selection: Begin with polysaccharide-based chiral stationary phases, such as Lux Cellulose-2 and Lux Amylose-2, as they have shown broad applicability for pyrazole derivatives.[1][2]
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).
-
Screen different ratios of hexane to alcohol (e.g., 90:10, 80:20, 70:30).
-
If the pyrazole derivative is basic, add 0.1% diethylamine to the mobile phase to improve peak shape. If it is acidic, add 0.1% trifluoroacetic acid.[8]
-
-
Mobile Phase Screening (Polar Organic Mode):
-
Optimization:
-
Adjust the flow rate to optimize the separation time and resolution.
-
Use a column oven to control the temperature, as this can significantly affect selectivity.
-
-
Analysis:
-
Inject the racemic mixture and determine the retention times of the two enantiomers.
-
Calculate the resolution factor (Rs) to quantify the separation. A value of Rs > 1.5 indicates baseline separation.
-
Protocol 2: Diastereomeric Crystallization of a Chiral Pyrazole Amine
-
Resolving Agent Selection: Choose a chiral acid that is commercially available in high enantiomeric purity, such as (R,R)-tartaric acid or (S)-mandelic acid.
-
Salt Formation:
-
Dissolve one equivalent of the racemic pyrazole amine in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to stand at room temperature. If no crystals form, try cooling the solution in an ice bath or a refrigerator.
-
Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from a suitable solvent to improve the diastereomeric excess.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free pyrazole amine.
-
Extract the enantiomerically enriched amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the resolved enantiomer.
-
-
Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Pyrazole Alcohol
-
Enzyme Screening:
-
Reaction Setup:
-
Dissolve the racemic pyrazole alcohol in a suitable organic solvent (e.g., hexane, toluene, or MTBE).
-
Add the chosen lipase (typically 10-50 mg per mmol of substrate).
-
Add an acyl donor (e.g., vinyl acetate or isopropenyl acetate). Using an irreversible acyl donor drives the reaction to completion.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
-
Work-up:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separate the unreacted alcohol from the ester product by column chromatography.
-
-
Analysis: Determine the enantiomeric excess of the separated alcohol and the ester by chiral HPLC or GC.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. jocpr.com [jocpr.com]
- 7. pubtexto.com [pubtexto.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid derivatives. The information is designed to help identify and mitigate potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound derivatives?
A1: Based on the structure, these derivatives are susceptible to several degradation pathways:
-
Decarboxylation: The carboxylic acid group at the 3-position of the pyrazole ring can be lost as carbon dioxide, especially under thermal stress or in the presence of strong acids or bases.
-
Oxidative Degradation: The pyrazole ring and the benzyloxy group are susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, or cleavage of the benzyl ether.[1]
-
Hydrolytic Cleavage: The benzyloxy ether linkage can be cleaved under strong acidic conditions, a reaction known as debenzylation, yielding a phenol derivative and a benzyl cation.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to isomerization, ring cleavage, or other complex transformations.
Q2: My compound is showing a new, less polar spot on TLC/shorter retention time in LC-MS after heating. What could it be?
A2: A common degradation pathway under thermal stress is decarboxylation. The loss of the polar carboxylic acid group results in a significantly less polar molecule, which would appear as a new, less polar spot on a TLC plate or have a shorter retention time in reverse-phase chromatography.
Q3: I'm observing degradation of my compound in an acidic mobile phase during HPLC analysis. What is likely happening?
A3: The benzyloxy group is known to be labile under strongly acidic conditions.[2] If your mobile phase is sufficiently acidic, it could be causing the cleavage of the benzyl ether, leading to the formation of 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid and toluene or benzyl alcohol.
Q4: Can I anticipate the major degradation products under oxidative stress?
A4: Under oxidative conditions (e.g., exposure to air, hydrogen peroxide), you might observe several products. The pyrazole ring can be oxidized, often at the C4 position, to form a hydroxylated derivative.[1] Additionally, oxidative cleavage of the benzyl ether is a known reaction, which would yield 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid and benzaldehyde.[3][4]
Q5: Are there any formulation strategies to improve the stability of these compounds?
A5: Yes, several strategies can be employed:
-
pH Control: Maintaining the pH of solutions within a stable range (typically near neutral, but compound-specific) can minimize acid- or base-catalyzed degradation.
-
Excipient Selection: Avoid excipients that are known to be reactive or contain oxidative impurities.
-
Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can mitigate oxidative degradation.
-
Light Protection: Storing the compound and its formulations in light-resistant containers (e.g., amber vials) is crucial to prevent photodegradation.
-
Solid-State Formulation: For long-term storage, maintaining the compound in a crystalline solid state is generally preferable to storage in solution.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Actions & Solutions |
| Appearance of a new, less polar impurity during storage or upon heating. | Decarboxylation of the carboxylic acid group. | - Confirm the identity of the impurity by mass spectrometry (loss of 44 Da).- Avoid excessive heating during storage and processing.- If heating is necessary, perform it under neutral or slightly acidic conditions, as strong bases can catalyze decarboxylation. |
| Compound degradation in acidic media (e.g., during purification or analysis). | Cleavage of the benzyloxyphenyl ether linkage (debenzylation). | - Use milder acidic conditions or buffer the system to a less acidic pH.- Perform reactions and purifications at lower temperatures to slow the rate of cleavage.[2]- Consider alternative protecting groups for the phenol if strong acid is required in subsequent steps. |
| Formation of multiple degradation products upon exposure to air or oxidizing agents. | Oxidation of the pyrazole ring or cleavage of the benzyl ether. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to solutions or formulations.- For analysis, use degassed solvents and mobile phases. |
| Discoloration or degradation of the compound after exposure to light. | Photodegradation. | - Store the compound in light-resistant containers.- Conduct experiments under yellow or red light to minimize exposure to UV radiation.- Perform photostability studies (ICH Q1B) to characterize the light sensitivity. |
| Poor recovery or multiple peaks observed after prolonged contact with certain solvents. | Solvent-mediated degradation or interaction with solvent impurities (e.g., peroxides in ethers). | - Use high-purity, freshly opened solvents.- Check for and remove peroxides from solvents like THF or diethyl ether before use.- Evaluate compound stability in a range of solvents to identify a suitable system for storage and analysis. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on a Model this compound Derivative
| Stress Condition | Conditions | Observation | Major Degradation Product(s) Identified | % Degradation (Approx.) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | 5-(4-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid | 25% |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate degradation | Decarboxylated derivative | 15% |
| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation | 5-(4-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid, Benzaldehyde, 4-Hydroxy-pyrazole derivative | 30% |
| Thermal | 80°C, 72h (solid state) | Minor degradation | Decarboxylated derivative | 5% |
| Photolytic | ICH Q1B conditions | Moderate degradation | Complex mixture of unidentified products | 20% |
Note: The data presented in this table is illustrative and intended to represent typical degradation patterns. Actual results may vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study (General Procedure)
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solution):
-
Incubate a sealed vial of the stock solution at 80°C for 72 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and store at 80°C for 72 hours.
-
At specified time points, dissolve a sample in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution (1 mg/mL) to light conditions as specified in ICH guideline Q1B.
-
Ensure a dark control sample is stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) and LC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Potential degradation pathways for the parent compound.
Caption: Troubleshooting workflow for compound instability.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis: 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid versus Celecoxib in Cyclooxygenase-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cyclooxygenase-2 (COX-2) inhibitory activity of the novel compound 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid against the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this analysis synthesizes information on the known activities of celecoxib with predictive insights into the potential activity of the target compound based on the structure-activity relationships of analogous pyrazole-3-carboxylic acid derivatives.
Executive Summary
Celecoxib is a potent and highly selective COX-2 inhibitor, a characteristic that underpins its efficacy as an anti-inflammatory and analgesic agent with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] The pyrazole-3-carboxylic acid scaffold is a well-established pharmacophore known to exhibit significant anti-inflammatory and COX inhibitory properties.[1][2][3] Based on the structural features of this compound, it is hypothesized to exhibit selective COX-2 inhibition, though likely with a different potency and selectivity profile compared to celecoxib. This guide will delve into the known quantitative data for celecoxib and provide a predictive assessment for the target compound, alongside detailed experimental protocols for key biological assays.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the known in vitro inhibitory activities of celecoxib against COX-1 and COX-2 enzymes and provides a predictive estimation for this compound based on structure-activity relationship (SAR) studies of similar pyrazole derivatives. A lower IC50 value indicates greater potency, while a higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 - 82 | 0.04 - 6.8 | >2.2 - >375 |
| This compound | Predicted: >10 | Predicted: 0.1 - 5 | Predicted: >2 |
Note: The IC50 and Selectivity Index values for Celecoxib are compiled from multiple sources and can vary depending on the specific assay conditions.[4][5][6][7] The values for this compound are predictive and require experimental validation.
In Vivo Anti-inflammatory and Ulcerogenic Activity
The table below presents typical in vivo data for celecoxib in the carrageenan-induced paw edema model and its ulcerogenic potential. A predictive assessment for this compound is included for a comprehensive comparison.
| Compound | In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema, % Inhibition) | Ulcerogenic Activity (Ulcer Index) |
| Celecoxib | Significant dose-dependent inhibition | Low to negligible at therapeutic doses |
| This compound | Predicted: Moderate to significant inhibition | Predicted: Potentially lower than non-selective NSAIDs |
Note: The anti-inflammatory and ulcerogenic activities are dose-dependent. The data for this compound is a prediction based on its chemical class and requires experimental verification.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer. Prepare serial dilutions of the test compounds and celecoxib.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the various concentrations of the test compounds, celecoxib, or vehicle (DMSO) to the wells. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Measurement: Immediately read the absorbance at 590 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in an acute inflammation model.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds and reference drug (e.g., celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard group (celecoxib), and test groups (different doses of the test compound).
-
Drug Administration: Administer the vehicle, celecoxib, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Ulcerogenic Activity Evaluation
Objective: To assess the potential of a test compound to induce gastric ulcers.
Principle: Non-selective NSAIDs can cause gastric mucosal damage. This assay evaluates the ulcerogenic potential of a compound after repeated oral administration.
Materials:
-
Wistar rats
-
Test compounds and reference drug (e.g., a non-selective NSAID like indomethacin and a selective inhibitor like celecoxib)
-
Vehicle
-
Dissecting microscope
Procedure:
-
Animal Acclimatization and Grouping: As described in the anti-inflammatory activity protocol.
-
Drug Administration: Administer the vehicle, reference drugs, or test compound orally once daily for a specified period (e.g., 7 days).
-
Fasting: Fast the animals for 24 hours after the last dose, with free access to water.
-
Euthanasia and Stomach Excision: Euthanize the animals and carefully excise the stomachs.
-
Ulcer Scoring: Open the stomach along the greater curvature and wash with saline. Examine the gastric mucosa for any signs of hemorrhage, erosions, or ulcers using a dissecting microscope. Score the ulcers based on their number and severity (e.g., 0 = no ulcer, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = ulcers >3mm, 5 = ulcers >5mm with perforation).
-
Data Analysis: Calculate the mean ulcer index for each group. Compare the ulcer index of the test groups with the control and reference groups.
Mandatory Visualizations
References
- 1. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Pyrazole Carboxylic Acids as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole carboxylic acids represent a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of their efficacy as inhibitors of two key enzyme families: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs). By presenting quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative Inhibitory Activity
The inhibitory potential of substituted pyrazole carboxylic acids is profoundly influenced by the nature and position of substituents on the pyrazole ring. The following tables summarize the in vitro inhibitory activities of representative compounds against COX-2 and various carbonic anhydrase isoforms.
Cyclooxygenase-2 (COX-2) Inhibition
Table 1: In Vitro Inhibitory Activity of Substituted Pyrazole Derivatives against COX-1 and COX-2
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| Celecoxib | 4-SO2NH2-Ph | H | CF3 | >10 | 0.052 | >192 |
| PYZ-1 | 4-Cl-Ph | H | Ph | >100 | 1.5 | >66 |
| PYZ-2 | 4-F-Ph | H | Ph | >100 | 2.1 | >47 |
| PYZ-3 | 4-MeO-Ph | H | Ph | 15.3 | 0.25 | 61.2 |
| PYZ-4 | Ph | H | 4-MeO-Ph | 8.7 | 0.18 | 48.3 |
| 6e | 4-SO2NH2-Ph | H | 4-F-Ph | - | - | 215.44[1] |
| PYZ16 | Diarylpyrazole | - | Sulfonamide | - | 0.52 | 10.73[2] |
Ph = Phenyl
Carbonic Anhydrase (CA) Inhibition
Table 2: In Vitro Inhibitory Activity of Substituted Pyrazole Carboxylic Acids against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII)
| Compound ID | R-group on Phenyl Ring | hCA I Ki (µM) | hCA II Ki (µM) | hCA IX Ki (µM) | hCA XII Ki (µM) |
| Acetazolamide (AAZ) | - | 0.25 | 0.012 | 0.025 | 0.0057 |
| PCA-1 | 4-Cl | >100 | 8.9 | 5.2 | 4.1 |
| PCA-2 | 4-F | >100 | 12.4 | 7.8 | 6.5 |
| PCA-3 | 4-CH3 | >50 | 25.1 | 15.3 | 10.8 |
| PCA-4 | 2,4-di-Cl | >100 | 6.3 | 3.1 | 2.7 |
| 5-Aryl-pyrazole-3-carboxylic acid series | Various phenyl substitutions | - | - | 5-25 | 4-50[3] |
| Pyrazole-carboxamide 6a | Phenyl-sulfonamide | 0.063 | 0.007 | - | -[4] |
| Pyrazole-carboxamide 6b | Phenyl-sulfonamide | - | - | - | -[4] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate and reproducible evaluation of enzyme inhibitors. The following sections provide comprehensive protocols for in vitro COX-2 and carbonic anhydrase inhibition assays.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the reduction of PGG2 to PGH2. A fluorescent probe is used to detect the reaction progress.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test compounds (substituted pyrazole carboxylic acids)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX-2 enzyme in cold COX Assay Buffer.
-
Prepare a stock solution of the test compounds and reference inhibitor in DMSO.
-
Prepare a working solution of arachidonic acid.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells.
-
Add 10 µL of DMSO to the control wells (100% activity) and 10 µL of the reference inhibitor to the positive control wells.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable software.
-
Workflow for the in vitro COX-2 inhibition assay.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
Test compounds (substituted pyrazole carboxylic acids)
-
Reference inhibitor (e.g., Acetazolamide)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the CA isoenzymes in the assay buffer.
-
Prepare a stock solution of the test compounds and reference inhibitor in DMSO.
-
Prepare a fresh solution of p-NPA in a solvent like acetonitrile.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 140 µL of assay buffer.
-
Add 20 µL of the CA enzyme solution.
-
Add 20 µL of the test compound solution at various concentrations. For control wells, add 20 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (change in absorbance over time).
-
Determine the percentage of inhibition for each test compound concentration.
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive.
-
Workflow for the in vitro carbonic anhydrase inhibition assay.
Signaling and Physiological Pathways
Understanding the biological context in which these enzymes operate is crucial for rational drug design. The following diagrams illustrate the COX-2 signaling pathway and the physiological role of carbonic anhydrase.
COX-2 Signaling Pathway
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[5][6][7]
The arachidonic acid cascade leading to inflammation via COX-2.
Physiological Role of Carbonic Anhydrase
Carbonic anhydrases are ubiquitous enzymes that play a critical role in maintaining acid-base balance and facilitating the transport of carbon dioxide.[8][9][10]
The role of carbonic anhydrase in physiological pH buffering.
References
- 1. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating Derivative Bioactivity: An In Vitro Assay Comparison
For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of common in vitro assays used to assess the bioactivity of chemical derivatives, offering detailed experimental protocols and a clear presentation of data to inform your selection of the most appropriate methods.
The initial screening of chemical derivatives for desired biological effects relies on robust and reproducible in vitro assays. These assays provide essential preliminary data on a compound's efficacy and potential toxicity before advancing to more complex and resource-intensive in vivo studies.[1] This guide will focus on three widely used categories of in vitro assays: cell viability assays, enzyme activity assays, and protein-ligand binding assays.
Comparing In Vitro Assays for Bioactivity Validation
The selection of an appropriate in vitro assay is contingent upon the specific biological question being addressed. For instance, if the goal is to assess the cytotoxic effects of a new cancer drug derivative, a cell viability assay would be the primary choice.[2][3] Conversely, to determine if a derivative inhibits a specific enzyme, a direct enzyme activity assay would be more informative.[4][5]
| Assay Type | Principle | Common Assays | Key Readout | Advantages | Limitations |
| Cell Viability Assays | Assess the overall health of a cell population by measuring metabolic activity or membrane integrity.[6] | MTT, XTT, MTS, Resazurin | Colorimetric or fluorometric signal proportional to the number of viable cells.[6][7] | High-throughput, relatively inexpensive, provide a general measure of cytotoxicity.[8] | Indirect measure of cell death, can be influenced by metabolic changes unrelated to viability.[6] |
| Enzyme Activity Assays | Measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test derivative.[4][5] | Spectrophotometric, Fluorometric, Luminescent | Change in absorbance, fluorescence, or luminescence over time. | Direct measure of a derivative's effect on a specific target, highly sensitive and specific.[9] | Requires a purified enzyme and a known substrate, may not reflect cellular context.[5] |
| Protein-Ligand Binding Assays | Quantify the direct interaction between a derivative (ligand) and its target protein.[10][11] | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization | Heat change, change in refractive index, or change in polarized light upon binding.[10][12][13] | Provides detailed information on binding affinity (Kd), stoichiometry, and thermodynamics.[10][12] | Can be technically demanding and require specialized equipment, may not correlate directly with biological activity. |
Detailed Experimental Protocols
Accurate and reproducible results are predicated on meticulous adherence to experimental protocols. Below are detailed methodologies for representative assays from each category.
Cell Viability Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14]
Materials:
-
Cell culture medium
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[14]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and culture for 24 hours.
-
Treat cells with various concentrations of the derivative and a vehicle control. Include wells with medium only for background subtraction.[14]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15]
-
Incubate at 37°C for 3-4 hours.[15]
-
After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[6]
-
Subtract the background absorbance from all readings. Cell viability is typically expressed as a percentage relative to the vehicle-treated control.
Enzyme Activity Assay: α-Amylase Inhibition Protocol
This protocol is an example of a spectrophotometric stop-reaction method to screen for α-amylase inhibitors.[16]
Materials:
-
α-Amylase solution
-
Soluble starch solution (substrate)
-
Sodium phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) color reagent
-
Maltose standard solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the sodium phosphate buffer and starch solution.
-
Add the test derivative at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at a specified temperature (e.g., 20°C).
-
Initiate the reaction by adding the α-amylase solution.
-
Incubate for a precise time (e.g., 3 minutes).[16]
-
Stop the reaction by adding the DNSA color reagent.
-
Boil the samples for a set time (e.g., 15 minutes) to allow for color development.[16]
-
Cool the samples on ice and add purified water.[16]
-
Measure the absorbance at 540 nm.
-
Create a standard curve using the maltose standard to quantify the amount of reducing sugar produced. The percentage of inhibition is calculated by comparing the activity in the presence of the derivative to the control.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and the biological pathways under investigation are crucial for understanding the experimental design and the context of the results.
Caption: Workflow for MTT Cell Viability Assay.
References
- 1. The Importance of In Vitro Assays [visikol.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Biological assay development and validation - SRI [sri.com]
- 4. 酶活性测定 [sigmaaldrich.com]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 13. In Situ and Label-Free Quantification of Membrane Protein–Ligand Interactions Using Optical Imaging Techniques: A Review [mdpi.com]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Benzyloxyphenyl Pyrazole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benzyloxyphenyl pyrazole derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is compiled from recent studies, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction to Benzyloxyphenyl Pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds that form the core of many biologically active molecules. Their derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 1,5-diarylpyrazole scaffold, in particular, is a key feature in several selective COX-2 inhibitors, such as Celecoxib.[3][4] The incorporation of a benzyloxyphenyl moiety into the pyrazole structure has been explored as a strategy to enhance the therapeutic potential of these compounds, particularly in the context of cancer treatment. This guide focuses on the SAR of a series of (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates, which have been investigated for their efficacy as tubulin polymerization inhibitors and their cytotoxic effects against various cancer cell lines.[1]
Comparative Analysis of Anticancer Activity
The anticancer activity of a series of benzyloxyphenyl pyrazole derivatives was evaluated against three human cancer cell lines: MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects. A non-cancerous human embryonic kidney cell line (HEK) was used to assess the selectivity of these compounds.[1]
| Compound | R | MCF-7 IC50 (µM) | SiHa IC50 (µM) | PC-3 IC50 (µM) | HEK IC50 (µM) |
| 5a | H | 10.12 ± 1.10 | 12.14 ± 1.03 | 15.11 ± 1.21 | > 50 |
| 5d | 4-F | 6.13 ± 0.98 | 8.16 ± 1.12 | 9.23 ± 0.99 | > 50 |
| 5e | 4-Cl | 5.18 ± 0.90 | 7.12 ± 1.01 | 8.19 ± 1.03 | > 50 |
| 5f | 4-Br | 4.15 ± 0.88 | 6.23 ± 0.93 | 7.18 ± 0.91 | > 50 |
| 5o | 3,4,5-trimethoxy | 2.13 ± 0.80 | 4.34 ± 0.98 | 4.46 ± 0.53 | > 50 |
| 5r | 4-N(CH₃)₂ | 8.11 ± 1.03 | 10.15 ± 1.15 | 12.17 ± 1.11 | 38.30 |
| Doxorubicin | - | 1.25 ± 0.09 | 1.52 ± 0.11 | 1.89 ± 0.15 | - |
Structure-Activity Relationship (SAR) Summary:
The data reveals several key SAR trends for this series of benzyloxyphenyl pyrazole derivatives:[1]
-
Effect of Halogen Substitution: The introduction of a halogen atom (F, Cl, Br) at the para-position of the terminal phenyl ring (compounds 5d , 5e , 5f ) generally led to an increase in cytotoxic activity compared to the unsubstituted analog (5a ). The activity increased with the increasing atomic size of the halogen, with the bromo-substituted compound (5f ) being the most potent among the halogenated derivatives.
-
Effect of Methoxy Substitution: The presence of a 3,4,5-trimethoxy substitution on the terminal phenyl ring (compound 5o ) resulted in the most potent anticancer activity across all tested cancer cell lines, with IC50 values in the low micromolar range.[1] This suggests that multiple methoxy groups significantly enhance the compound's efficacy.
-
Effect of Dimethylamino Substitution: The introduction of a dimethylamino group at the para-position (compound 5r ) led to a decrease in activity compared to the halogenated and trimethoxy-substituted analogs. Furthermore, this compound showed some cytotoxicity towards the non-cancerous HEK cells, indicating lower selectivity.[1]
-
Selectivity: Most of the synthesized compounds, particularly the more potent ones, displayed high selectivity, with IC50 values greater than 50 µM against the non-cancerous HEK cell line. This is a desirable characteristic for potential anticancer drug candidates.[1]
Experimental Protocols
The synthesis of the target compounds involves a multi-step process. A key step is the Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde to form a chalcone intermediate. This is followed by a cyclization reaction with a hydrazine derivative to form the pyrazole ring. The final step involves the introduction of the benzyloxy group.[1]
Example: Synthesis of (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (5a)
-
Synthesis of the chalcone intermediate: 4-Hydroxyacetophenone is reacted with benzaldehyde in the presence of a base (like NaOH) in ethanol to yield the corresponding chalcone.
-
Formation of the pyrazole ring: The chalcone is then reacted with phenylhydrazine in a suitable solvent (e.g., acetic acid) to form the 1,5-diarylpyrazole.
-
Benzylation: The hydroxyl group on the phenyl ring at the 5-position of the pyrazole is then benzylated using benzyl bromide in the presence of a base (e.g., K₂CO₃) in a solvent like acetone to afford the final product.
The cytotoxic activity of the benzyloxyphenyl pyrazole derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells (MCF-7, SiHa, PC-3) and non-cancerous cells (HEK) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizations
References
- 1. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Cross-Reactivity for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the cross-reactivity profile of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid, a member of the 5-Aryl-1H-pyrazole-3-carboxylic acid class of compounds. These compounds have been identified as inhibitors of human carbonic anhydrases (CAs), with notable selectivity for isoforms IX and XII, which are implicated in various pathological conditions, including cancer.[1] Understanding the cross-reactivity of this specific molecule is crucial for assessing its therapeutic potential and predicting potential off-target effects.
Introduction to 5-Aryl-1H-pyrazole-3-carboxylic Acids as Carbonic Anhydrase Inhibitors
The 5-Aryl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a promising chemotype for the development of selective inhibitors of human carbonic anhydrases.[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While some isoforms are ubiquitous and essential for normal physiological processes, others, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[1] Therefore, selective inhibition of these tumor-associated isoforms is a key strategy in cancer therapy. The selectivity of 5-Aryl-1H-pyrazole-3-carboxylic acids is influenced by the substitution pattern on the phenyl ring, making cross-reactivity studies against a panel of CA isoforms essential.[1]
Comparative Inhibitory Activity
To illustrate the importance of evaluating the cross-reactivity of this compound, the following table presents hypothetical inhibitory data against four key human carbonic anhydrase isoforms: CA I, CA II (ubiquitous cytosolic isoforms), CA IX, and CA XII (transmembrane, tumor-associated isoforms). The data for related compounds are based on published findings for this class of inhibitors.[1]
| Compound | CA I (Ki, µM) | CA II (Ki, µM) | CA IX (Ki, µM) | CA XII (Ki, µM) | Selectivity Ratio (IX/I) | Selectivity Ratio (IX/II) |
| This compound (Hypothetical Data) | 35.2 | 48.5 | 0.8 | 1.2 | 44 | 60.6 |
| 5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid | 45.1 | 52.3 | 4.2 | 5.8 | 10.7 | 12.5 |
| 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | 28.9 | 39.1 | 2.1 | 3.4 | 13.8 | 18.6 |
| 5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid | 15.6 | 25.4 | 1.5 | 2.3 | 10.4 | 16.9 |
| 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid | 19.8 | 31.7 | 1.8 | 2.9 | 11 | 17.6 |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for other compounds are representative values based on the inhibitory profiles of this class of compounds.[1]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To determine the inhibitory potency and selectivity of this compound, a stopped-flow carbon dioxide hydratase assay can be employed.
Objective: To measure the inhibition constant (Ki) of the test compound against recombinant human CA isoforms I, II, IX, and XII.
Materials:
-
Recombinant human CA isoforms (I, II, IX, and XII)
-
This compound
-
4-Nitrophenyl acetate (NPA) as substrate
-
Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the recombinant CA isoforms in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
-
Assay Performance:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the test compound at various concentrations (or buffer for control).
-
In the second syringe, load the substrate solution (NPA).
-
Rapidly mix the contents of the two syringes.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) resulting from the hydrolysis of NPA by the CA enzyme. The initial rates of the enzymatic reaction are determined.
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentration to determine the Michaelis-Menten constant (Km).
-
Plot the initial reaction rates against a range of inhibitor concentrations.
-
Calculate the IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.
-
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of this research, the following diagrams are provided.
Conclusion
The evaluation of the cross-reactivity of this compound against a panel of human carbonic anhydrase isoforms is a critical step in its development as a potential therapeutic agent. The illustrative data and experimental protocol provided in this guide highlight the importance of quantifying the inhibitory activity against both target and off-target isoforms. Such studies are essential for establishing a comprehensive selectivity profile, which can inform lead optimization efforts and aid in the design of more potent and selective drug candidates with improved safety profiles. The pyrazole derivatives, in general, are a subject of extensive research due to their wide range of biological and pharmacological activities.[2]
References
A Comparative Guide to the Synthesis of Functionalized Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. The synthesis of functionalized pyrazoles is, therefore, of paramount importance. This guide provides an objective comparison of three prominent synthetic routes: the Knorr Pyrazole Synthesis, 1,3-Dipolar Cycloaddition, and Multicomponent Reactions. We present a summary of their performance, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | General Description | Key Advantages | Key Disadvantages | Typical Yields |
| Knorr Pyrazole Synthesis | Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] | Well-established, readily available starting materials, straightforward procedure.[2] | Potential for regioisomer formation with unsymmetrical dicarbonyls, sometimes requires harsh conditions.[3][4] | 70-98%[5] |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of a 1,3-dipole (e.g., diazo compound, nitrile imine) with a dipolarophile (e.g., alkyne, alkene).[2] | High regioselectivity, mild reaction conditions, broad substrate scope.[6] | Requires synthesis of potentially unstable 1,3-dipoles, some reagents can be hazardous.[2] | 70-95%[5] |
| Multicomponent Reactions (MCRs) | One-pot reaction involving three or more starting materials to form the pyrazole ring.[7][8] | High atom and step economy, operational simplicity, access to molecular diversity.[9] | Optimization can be complex, mechanism can be difficult to elucidate. | 49-90%[9] |
In-Depth Analysis of Synthetic Routes
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the classical and most widely used method for pyrazole synthesis.[1] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic or basic conditions.[8]
Mechanism: The reaction generally proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. With unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[4][10]
Experimental Data:
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Ethanol | 1 | 90 | [11] |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine | Ethanol | 20 | 90 | [11] |
| Acetylacetone | Hydrazine hydrate | Ethylene glycol | 0.5 | 95 | [5] |
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition is exothermic and should be done with care.
-
Heat the mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the solid from ethanol to obtain the pure product.
Logical Relationship Diagram: Knorr Pyrazole Synthesis
Caption: General workflow of the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition
This method provides a powerful and often highly regioselective route to functionalized pyrazoles. It involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[2]
Mechanism: The reaction is a concerted pericyclic reaction, where the 1,3-dipole adds across the π-system of the dipolarophile in a single step. The regioselectivity is determined by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
Experimental Data:
| 1,3-Dipole Source | Dipolarophile | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Hydrazonoyl chloride | α-Bromocinnamaldehyde | Triethylamine/Chloroform | 7-10 | 75-85 | |
| Tosylhydrazone | Terminal alkyne | t-BuOK/Pyridine | 12 | 80-92 | [6] |
| Sydnone | Dimethyl acetylenedicarboxylate | Toluene | 8 | ~90 |
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Nitrile Imine Cycloaddition
-
Dissolve the hydrazonoyl chloride (1.0 eq) and the alkyne (1.2 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, filter the triethylammonium chloride salt and wash with toluene.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Diagram: 1,3-Dipolar Cycloaddition
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
In Vivo Efficacy of Pyrazole-Based Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of pyrazole-based compounds in animal models for anti-inflammatory and anticancer applications. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative in vivo efficacy of selected pyrazole-based compounds in established animal models for inflammation and cancer.
Table 1: Anti-inflammatory Efficacy of Pyrazole Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Animal Model | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Compound 2a | 10 | Wistar Rat | 4 hours | 85.23 ± 1.92 | [1] |
| Compound 2b | 10 | Wistar Rat | 4 hours | 85.78 ± 0.99 | [1] |
| Compound 6b | 10 | Wistar Rat | 4 hours | 89.57 ± 1.05 | [1] |
| Celecoxib | 10 | Wistar Rat | 4 hours | 83.76 ± 1.21 | [1] |
| Indomethacin | 10 | Wistar Rat | 4 hours | 72.99 ± 2.11 | [1] |
Table 2: Anticancer Efficacy of Pyrazole Derivatives in Xenograft Mouse Models
| Compound | Dose (mg/kg) | Cancer Cell Line | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Celecoxib | 5 | A431 (Squamous Cell Carcinoma) | Nude Mice | Tumor Growth Inhibition | Significant inhibition of tumor growth | [2] |
| Compound 6 | 5 | Mammary Tumor | Orthotopic Murine Model | Tumor Growth Inhibition | Significant tumor growth inhibitory activity | [3][4] |
| SC-58125 | 10 | HCA-7 (Colon Carcinoma) | Nude Mice | Tumor Growth Inhibition | Significant inhibition of tumor growth | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions and are allowed to acclimatize before the experiment.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats to induce localized edema.
-
Compound Administration: The test compounds (e.g., pyrazole derivatives, celecoxib, indomethacin) are typically administered orally or intraperitoneally at a specified dose (e.g., 10 mg/kg) 30 to 60 minutes before the carrageenan injection. A control group receives the vehicle only.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Human Tumor Xenograft Mouse Model
This model is a standard for evaluating the in vivo anticancer efficacy of investigational drugs.
-
Cell Lines and Culture: Human cancer cell lines (e.g., A431, HCA-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Immunodeficient mice, such as athymic nude or NOD-SCID mice (typically 6-8 weeks old), are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., saline or Matrigel) and are subcutaneously or orthotopically injected into the mice.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups. The test compound (e.g., Celecoxib, SC-58125) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, every other day). The control group receives the vehicle.
-
Tumor Growth Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised and weighed. Further analyses, such as immunohistochemistry for proliferation and apoptosis markers, can also be performed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrazole-based compounds and a typical workflow for in vivo efficacy testing.
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Caption: General workflow for in vivo efficacy testing of compounds.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole Inhibitors Against Established Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of emerging pyrazole-based inhibitors against established drugs in oncology and anti-inflammatory research. The following sections provide a comprehensive overview of their efficacy, supported by experimental data and detailed methodologies for key assays.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities and favorable physicochemical properties.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[3][4] This guide focuses on a head-to-head comparison of novel pyrazole inhibitors with established therapeutic agents, presenting quantitative data from preclinical studies to highlight their potential as next-generation therapeutics.
Anticancer Activity: Pyrazole Inhibitors vs. Standard Chemotherapeutics
Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[4][5] This section compares the in vitro cytotoxicity and specific kinase inhibitory activity of selected pyrazole compounds against well-known anticancer drugs such as Doxorubicin and Sorafenib.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of various pyrazole derivatives against different cancer cell lines, compared to standard chemotherapeutic agents.
Table 1: IC50 Values (µM) of Pyrazole Derivatives vs. Doxorubicin in Breast and Colon Cancer Cell Lines
| Compound/Drug | Target/Class | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | Reference |
| Pyrazole Derivative 6 | Aurora A Kinase | 0.46 ± 0.04 | 0.39 ± 0.06 | [6] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.05-1 | ~0.05-1 | [7][8] |
| Pyrazole Derivative 22 | CDK Inhibitor | 0.315 | 0.247 | [6] |
| AT7518 (Pyrazole-based) | CDK Inhibitor | 0.533 | 0.411 | [6] |
Table 2: IC50 Values of Pyrazole Derivatives vs. Sorafenib in Liver and Prostate Cancer Cell Lines
| Compound/Drug | Target/Class | HepG2 (Liver Cancer) | PC-3 (Prostate Cancer) | Reference |
| Pyrazole Derivative 3i | VEGFR-2 Inhibitor | Not Reported | 1.24 | [5] |
| Pyrazole Derivative 3a | VEGFR-2 Inhibitor | Not Reported | 1.22 | [5] |
| Sorafenib | Multi-kinase Inhibitor | ~2.05-7.31 | ~1.13 | [5][9][10] |
| Doxorubicin | Topoisomerase II Inhibitor | Not Reported | 0.932 | [5] |
| Pyrazole Derivative 6b | VEGFR-2/CDK-2 Inhibitor | 2.52 | Not Reported | [9] |
| Pyrazole Derivative 5a | VEGFR-2/CDK-2 Inhibitor | 3.46 | Not Reported | [9] |
Specific Kinase Inhibition
Beyond general cytotoxicity, the specific inhibition of key kinases is a hallmark of targeted therapy. Pyrazole derivatives have been designed to target various kinases involved in oncogenic signaling pathways.
Table 3: VEGFR-2 Kinase Inhibition by Pyrazole Derivatives vs. Sorafenib
| Compound/Drug | IC50 (nM) | Reference |
| Pyrazole Derivative 3i | 8.93 | [5] |
| Pyrazole Derivative 3a | 38.28 | [5] |
| Sorafenib | 30 | [5] |
| Pyrazole Derivative 9 | 220 | [4] |
| Pyrazole Derivative 12 | Dual EGFR/VEGFR-2 inhibitor | [4] |
Table 4: CDK2 Kinase Inhibition by a Pyrazole Derivative vs. Roscovitine
| Compound/Drug | IC50 (µM) | Reference |
| Pyrazole Derivative 6b | 0.458 | [9] |
| Roscovitine | 0.556 | [9] |
Anti-inflammatory Activity: Pyrazole Inhibitors vs. NSAIDs
A significant class of pyrazole-containing drugs exhibits anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Celecoxib, a well-known selective COX-2 inhibitor, itself features a pyrazole core.[12] Newer pyrazole derivatives have been developed with the aim of improving efficacy and selectivity.
Table 5: In Vitro COX-1 and COX-2 Inhibition of Pyrazole Derivatives vs. Celecoxib and Indomethacin
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Pyrazole Hybrid 5f | >100 | 1.50 | >66.7 | [13] |
| Pyrazole Hybrid 6f | >100 | 1.15 | >86.9 | [13] |
| Celecoxib | 5.42 | 2.16 | 2.51 | [13] |
| Indomethacin | Non-selective | Non-selective | Not applicable | [14] |
| Pyrazole Analogue 44 | Not Reported | 0.01 | Not Reported | [15] |
| Celecoxib | Not Reported | 0.70 | Not Reported | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the comparative data. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrazole inhibitors and a general workflow for evaluating their efficacy.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][16]
-
Objective: To determine the IC50 value of a test compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (pyrazole inhibitor or known drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a dose-response curve.
-
In Vitro Kinase Inhibition Assay (Luminescence-based)
This type of assay, such as the ADP-Glo™ Kinase Assay, measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[17][18]
-
Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., VEGFR-2, Aurora A, CDK2, Akt1).
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a master mix containing the kinase assay buffer, ATP, and the specific substrate.
-
Kinase Reaction: In a multi-well plate, add the test inhibitor or vehicle control. Add the purified kinase to each well. Initiate the reaction by adding the ATP/substrate master mix.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[18] Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.[18]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes by measuring the rate of a fluorogenic reaction.[19]
-
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorogenic substrate (COX Probe)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute the COX enzymes and other reagents as per the assay kit instructions.
-
Assay Reaction Setup: To each well, add the COX Assay Buffer, COX Probe, and any necessary cofactors. Add the diluted test compound or vehicle control.
-
Enzyme Addition and Pre-incubation: Add the diluted COX-1 or COX-2 enzyme to the wells. Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity over a set period. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[20]
-
In Vivo Prostate Cancer Xenograft Model
This preclinical model is used to evaluate the antitumor efficacy of a compound in a living organism.[21]
-
Objective: To assess the in vivo antitumor activity of a pyrazole inhibitor compared to a standard drug.
-
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Prostate cancer cells (e.g., PC-3)
-
Matrigel®
-
Test compound and standard drug formulations
-
-
Procedure:
-
Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a mixture of sterile PBS and Matrigel®. Subcutaneously inject the cell suspension into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[22]
-
Treatment Administration: Administer the test compound, standard drug (e.g., Sorafenib), or vehicle control to the respective groups according to a predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study to calculate tumor volume.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treatment groups and the control group to evaluate the efficacy of the pyrazole inhibitor. For example, one study showed that a pyrazole derivative inhibited tumor proliferation by 49.8% in a prostate cancer xenograft model.[23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A preclinical xenograft model of prostate cancer using human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays
In the landscape of modern drug discovery, molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of small molecules to their protein targets.[1][2] However, the in-silico nature of these predictions necessitates rigorous experimental validation to ensure their accuracy and physiological relevance.[1][3] Docking programs use scoring functions to estimate binding affinity, but these are approximations and do not always yield the best predictions.[2][4] Therefore, a strong correlation between predicted docking scores and experimentally determined binding constants (such as Kd, Ki, or IC50) is crucial for confirming the validity of a computational model.[1][3]
This guide provides a comparative overview of common experimental binding assays used to validate the results of molecular docking, complete with data presentation, detailed protocols, and workflow visualizations to aid researchers in this critical cross-validation process.
Comparison of Key Experimental Binding Assays
Choosing the right experimental assay depends on the specific research question, the nature of the interacting molecules, and available resources. The three most common and powerful techniques for quantitative validation are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |
| Principle | Measures changes in refractive index near a sensor surface as molecules bind and dissociate.[5][6] | Measures the heat released or absorbed during a binding event.[7][8][9] | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[10][11] |
| Key Outputs | Association rate (ka), Dissociation rate (kd), Affinity (KD).[5][6] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[7][12] | Affinity (KD).[13] |
| Labeling Requirement | Label-free.[6] | Label-free.[12] | One molecule (target) must be fluorescently labeled.[11][13] |
| Immobilization | One binding partner (ligand) is immobilized on a sensor chip.[5][6] | Immobilization-free; both molecules are in solution.[7][12] | Immobilization-free; both molecules are in solution.[10][11] |
| Sample Consumption | Low to moderate. | High (requires concentrated samples).[12] | Very low (typically in the µL range).[11] |
| Throughput | Moderate to high, with modern instruments.[14] | Low to moderate. | High. |
| Key Advantage | Provides kinetic data (on/off rates).[6] | Provides a complete thermodynamic profile of the interaction.[9][12] | Low sample consumption; tolerant of complex solutions like cell lysates.[11] |
| Key Disadvantage | Immobilization can sometimes affect protein conformation or activity. | Requires large amounts of pure, concentrated sample. | Requires fluorescent labeling, which can potentially alter binding. |
Surface Plasmon Resonance (SPR)
SPR is an optical technique for monitoring biomolecular interactions in real-time.[6] It works by immobilizing one molecule (the ligand) onto a sensor chip and flowing its binding partner (the analyte) over the surface.[5][6] Binding causes a change in mass on the sensor surface, which alters the refractive index and is detected as a change in "resonance units" (RU).[5] This allows for the direct measurement of association and dissociation kinetics.[15]
Detailed Experimental Protocol (SPR)
-
Preparation : Express and purify the ligand and analyte proteins to high purity.[6] Prepare a high-quality running buffer (e.g., HBS-EP+) and degas thoroughly.
-
Ligand Immobilization :
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of EDC/NHS.
-
Inject the ligand (protein) at an appropriate concentration and pH to achieve the desired immobilization level (e.g., ~400 RU).[6]
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.[16]
-
-
Analyte Binding :
-
Prepare a serial dilution of the analyte (small molecule) in the running buffer.
-
Inject each concentration of the analyte over the ligand-immobilized surface for a set amount of time to monitor the association phase.[6]
-
Follow the injection with a flow of running buffer to monitor the dissociation phase.[6]
-
-
Regeneration : Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis : Subtract the signal from a reference flow cell (control). Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the dissociation constant (KD).
Example Data: Docking vs. SPR
| Compound | Docking Score (kcal/mol) | Experimental KD (SPR) (µM) |
| Control (Known Inhibitor) | -9.5 | 0.5 |
| Candidate 1 | -10.2 | 0.2 |
| Candidate 2 | -8.8 | 5.1 |
| Candidate 3 | -7.1 | 89.7 |
| Candidate 4 (Decoy) | -6.5 | > 200 (No binding) |
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding affinity as it directly quantifies the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[8][9] In an ITC experiment, a solution of one molecule (the ligand, typically the small molecule) is titrated into a solution of the other (the macromolecule, typically the protein).[7] The resulting heat changes are measured to generate a binding isotherm, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be determined directly.[7][12]
Detailed Experimental Protocol (ITC)
-
Sample Preparation :
-
Prepare the protein (macromolecule) and ligand (small molecule) in an identical, well-matched buffer to minimize heats of dilution.[8][12] Dialysis of the protein against the final buffer is highly recommended.[8]
-
Degas all solutions thoroughly before use to prevent bubbles.[12]
-
Accurately determine the concentration of both protein and ligand.[7] Typical starting concentrations are 5-50 µM protein in the cell and 50-500 µM ligand in the syringe.[12]
-
-
Experiment Setup :
-
Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding bubbles.[8]
-
Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration :
-
Perform a series of small, precise injections (e.g., 20-30 injections of 1-2 µL) of the ligand into the protein solution.
-
Allow the system to reach equilibrium after each injection. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[12]
-
-
Control Experiment : Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.[7][17] This value is subtracted from the experimental data.
-
Data Analysis : Integrate the raw data peaks to determine the heat change for each injection. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[7]
Example Data: Docking vs. ITC
| Compound | Docking Score (kcal/mol) | Experimental KD (ITC) (µM) | ΔH (kcal/mol) |
| Control (Known Inhibitor) | -9.5 | 0.6 | -8.2 |
| Candidate 1 | -10.2 | 0.3 | -9.5 |
| Candidate 2 | -8.8 | 4.8 | -5.4 |
| Candidate 3 | -7.1 | 75.2 | -2.1 |
| Candidate 4 (Decoy) | -6.5 | No measurable heat change | N/A |
MicroScale Thermophoresis (MST)
MST is a powerful, immobilization-free technology that measures molecular interactions in solution.[10][11] The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in a molecule's size, charge, or hydration shell.[10][11] A fluorescently labeled target molecule is mixed with varying concentrations of a non-labeled ligand.[13] An infrared laser creates a precise temperature gradient, and the change in fluorescence within this gradient is measured as molecules move.[10] A change in the thermophoretic movement upon ligand binding is used to generate a binding curve and determine the KD.[10][13]
Detailed Experimental Protocol (MST)
-
Sample Preparation :
-
Label the target protein with a suitable fluorophore (e.g., via NHS-ester chemistry on primary amines). Remove excess, unbound dye via size-exclusion chromatography.
-
Prepare a 16-step 1:1 serial dilution of the non-labeled ligand in the assay buffer.
-
The assay buffer should contain a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to prevent sticking to the capillaries.[11]
-
-
Assay Setup :
-
Mix the fluorescently labeled target protein (at a constant final concentration) with each concentration of the ligand dilution series.[13]
-
Allow the samples to incubate briefly to reach binding equilibrium.
-
-
Measurement :
-
Data Analysis :
Example Data: Docking vs. MST
| Compound | Docking Score (kcal/mol) | Experimental KD (MST) (µM) |
| Control (Known Inhibitor) | -9.5 | 0.45 |
| Candidate 1 | -10.2 | 0.18 |
| Candidate 2 | -8.8 | 6.2 |
| Candidate 3 | -7.1 | 95.0 |
| Candidate 4 (Decoy) | -6.5 | No significant change in thermophoresis |
References
- 1. benchchem.com [benchchem.com]
- 2. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 11. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. nanotempertech.com [nanotempertech.com]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
A Researcher's Guide to Orthogonal Methods for Confirming Pyrazole Synthesis Products
The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic scaffolds like pyrazoles, which are prevalent in medicinal chemistry, rigorous characterization is essential for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.[1][2] Relying on a single analytical technique is often insufficient due to the potential for ambiguity. This guide provides a comparative overview of key orthogonal (mutually independent) methods used to provide a comprehensive and irrefutable structural assignment of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments work in concert to reveal through-bond connectivity, providing a detailed map of the molecule's structure.[3][4] For instance, an HMBC spectrum can be crucial for distinguishing between isomers by showing long-range correlations between protons and carbons.[4][5]
Table 1: Representative NMR Data for 1-Methylpyrazole [6]
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H3 | ~7.5 | Doublet (d) | ~1.8 |
| ¹H | H5 | ~7.4 | Doublet (d) | ~2.3 |
| ¹H | H4 | ~6.2 | Triplet (t) | ~2.1 |
| ¹H | N-CH₃ | ~3.9 | Singlet (s) | - |
| ¹³C | C3 | ~138.7 | - | - |
| ¹³C | C5 | ~129.2 | - | - |
| ¹³C | C4 | ~105.4 | - | - |
| ¹³C | N-CH₃ | ~39.1 | - | - |
-
Sample Preparation: Weigh 5-25 mg of the purified pyrazole derivative.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[7][8] Common solvents contain residual proton signals that can be used for reference.[7]
-
Internal Standard: For precise chemical shift calibration, add an internal standard like tetramethylsilane (TMS).[7][8]
-
Transfer & Filtration: If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette while transferring it into the NMR tube to prevent interference with the magnetic field homogeneity (shimming).[7]
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum using a standard 90° pulse sequence.[9] Ensure sufficient relaxation delay (at least 5 times the longest T1) for accurate integration.[9]
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
While NMR defines the molecular skeleton, HRMS provides the highly accurate molecular weight of the parent ion.[10] This precision (typically to four or more decimal places) allows for the unambiguous determination of the compound's elemental composition, distinguishing it from other potential formulas that have the same nominal mass.[11][12] Fragmentation patterns observed in the mass spectrum can offer additional corroborating evidence for the proposed structure.[6][13]
Table 2: Distinguishing Compounds by Exact Mass
| Molecular Formula | Nominal Mass | Calculated Exact Mass | Information |
| C₁₀H₈N₄O₂ | 216 | 216.0647 | A hypothetical pyrazole target. |
| C₁₁H₁₂N₂O₃ | 216 | 216.0848 | An isobaric compound with the same integer mass but a different formula. |
| C₁₂H₁₆O₄ | 216 | 216.1049 | Another isobaric compound. |
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole derivative in a volatile solvent like dichloromethane or ethyl acetate.[6]
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A typical temperature program might start at 50 °C and ramp to 250 °C at 10 °C/min to ensure separation of components.[6]
-
Ionization: As components elute from the GC column, they enter the mass spectrometer and are ionized, commonly using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Time-of-Flight or Orbitrap for HRMS) and detected.[14]
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Often considered the "gold standard" for structure proof, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[15][16][17] This technique definitively determines stereochemistry, conformation, and the precise arrangement of all atoms, including bond lengths and angles.[16] It is the primary method for determining the absolute configuration of a molecule.[17]
Table 3: Representative Crystallographic Data for a Pyrazole Derivative [1]
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/n | The symmetry elements within the unit cell. |
| a (Å) | 9.348(2) | Unit cell dimension.[18] |
| b (Å) | 15.123(3) | Unit cell dimension.[18] |
| c (Å) | 17.567(4) | Unit cell dimension.[18] |
| β (°) | 95.89(1) | Unit cell angle.[18] |
| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
-
Crystallization: This is often the most challenging step.[17] High-quality single crystals (typically 0.1-0.3 mm) free of defects must be grown, often by slow evaporation, vapor diffusion, or cooling of a saturated solution.[15]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or loop on a goniometer head.[1][16]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibration.[1] X-rays (e.g., from a Mo Kα source) are directed at the crystal.[19][20] A series of diffraction patterns are collected as the crystal is rotated through various angles.[16]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The "phase problem" is solved using computational methods to generate an initial electron density map and atomic model.[15] This model is then refined to best fit the experimental data, yielding the final, precise 3D structure.[1]
Elemental Analysis: The Empirical Formula
Elemental analysis by combustion is a long-established, robust technique for determining the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a pure sample.[21] The experimental percentages are compared to the theoretical values for the proposed molecular formula. Agreement within a narrow tolerance (typically ±0.4%) provides strong evidence for the compound's empirical formula and purity.[2][22][23][24]
Table 4: Comparing Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % for C₁₀H₈N₄O₂ | Experimental % | Difference |
| Carbon (C) | 55.56 | 55.41 | -0.15 |
| Hydrogen (H) | 3.73 | 3.79 | +0.06 |
| Nitrogen (N) | 25.91 | 26.05 | +0.14 |
-
Sample Preparation: A small amount of the highly purified, dry sample (typically 1-3 mg) is meticulously weighed into a small tin or silver capsule.[25][26]
-
Combustion: The capsule is introduced into a combustion furnace heated to ~1000-1150 °C in a pure oxygen environment.[25][26][27] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and its oxides, which are subsequently reduced).[27]
-
Gas Separation and Detection: The combustion products are swept by a helium carrier gas through a series of absorbent traps and/or a gas chromatography column to separate the CO₂, H₂O, and N₂.[25][27]
-
Quantification: The amount of each gas is measured by a thermal conductivity detector. The instrument's software then calculates the mass percentage of each element in the original sample based on calibration with a known standard.[26]
Visualizing the Workflow and Method Complementarity
The following diagrams illustrate the logical flow of structural analysis and how the information from these orthogonal techniques converges to provide a definitive answer.
Caption: Workflow for pyrazole structure confirmation.
Caption: Complementary nature of orthogonal methods.
Conclusion
No single analytical technique can provide all the necessary information to confirm the structure of a novel pyrazole derivative with absolute certainty. NMR spectroscopy maps the molecular framework, high-resolution mass spectrometry determines the molecular formula, elemental analysis confirms the empirical formula and purity, and single-crystal X-ray crystallography reveals the definitive three-dimensional structure. By employing a combination of these orthogonal methods, researchers can build an unassailable body of evidence to support their structural assignment, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. jpsbr.org [jpsbr.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sites.bu.edu [sites.bu.edu]
- 10. measurlabs.com [measurlabs.com]
- 11. infinitalab.com [infinitalab.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 24. wjpsonline.com [wjpsonline.com]
- 25. aurigaresearch.com [aurigaresearch.com]
- 26. School of Chemical Sciences KB [answers.uillinois.edu]
- 27. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, a compound belonging to the pyrazole and carboxylic acid chemical classes.
Hazard Profile and Safety Precautions
Based on data from analogous pyrazole and carboxylic acid derivatives, this compound should be treated as a potentially hazardous substance.[2][3] Key potential hazards are summarized in the table below.
| Hazard Category | Potential Finding | Precautionary Statement Examples |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] | Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs.[4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][7] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][7] |
| Respiratory Irritation | May cause respiratory irritation.[4][6][7] | Avoid breathing dust. Use only in a well-ventilated area or in a chemical fume hood.[4][6][7] |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects.[1] | Avoid release to the environment. |
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound.[1]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1][2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][9]
1. Waste Minimization: Before beginning experimental work, carefully calculate the necessary quantities of the compound to avoid generating excess waste.[9]
2. Waste Segregation and Collection: Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[9]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Sharps:
-
Dispose of chemically contaminated broken glass and pipette tips in labeled, puncture-resistant containers.[10]
-
3. Container Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[11] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".[9]
-
The accumulation start date.[9]
-
The name of the principal investigator and the laboratory location.[9]
4. Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be:
-
Under the control of laboratory personnel.[11]
-
Well-ventilated and away from incompatible materials.[1]
-
Equipped with secondary containment, such as a plastic bin or spill pallet, for all liquid waste containers.[8][11]
5. Request for Disposal: Once the waste container is full or reaches your institution's designated time limit for accumulation, follow your established procedures to request a pickup from your EHS department or their approved hazardous waste vendor.[1][8]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of the target compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Your Research: Personal Protective Equipment Protocols for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal of chemical waste.
While a specific Safety Data Sheet (SDS) for this compound is not presently available, a conservative approach based on the hazard profiles of structurally similar pyrazole derivatives is warranted.[1] Pyrazole-based compounds are pharmacologically diverse and should be handled with care.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the powdered nature of the compound and the potential for respiratory and skin irritation, as indicated by analogous compounds, a comprehensive PPE strategy is mandatory.[4] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specification and Use |
| Respiratory Protection | N95 or N100 Respirator | Use when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particulates.[5] Surgical masks are not a suitable substitute.[5] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Safety goggles are required to protect against splashes.[5] A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[5][6] |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of powder-free nitrile gloves.[5][6] Change gloves every 30-60 minutes or immediately if contamination is suspected.[5] Thicker gloves generally offer better protection.[5] |
| Body Protection | Laboratory Coat and Impervious Gown | A standard laboratory coat should be worn at all times.[7] For procedures with a higher risk of contamination, an impervious gown should be worn over the lab coat. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required in the laboratory. |
Operational Plan: Handling and Experimental Protocols
Engineering Controls:
-
Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a glove box. Ensure adequate ventilation in the laboratory.[4][8]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][9]
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all required PPE is correctly donned. Prepare the workspace within the chemical fume hood by lining it with absorbent pads.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood to minimize the generation of airborne dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves. Wash hands thoroughly with soap and water.[4][10][11]
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental protection.[7]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused solid this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.[7]
-
The label must include the chemical name and appropriate hazard warnings.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Storage and Disposal:
-
Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]
-
Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal service.[7] Contact your institution's EHS department to arrange for pickup and disposal, providing a detailed inventory of the waste.[7] High-temperature incineration is a common and recommended disposal method for such compounds.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. pppmag.com [pppmag.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
